(4-Bromobenzyl)Triphenylphosphonium Bromide
Description
Properties
IUPAC Name |
(4-bromophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJYKXVQABPCRA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369263 | |
| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51044-13-4 | |
| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (4-Bromobenzyl)Triphenylphosphonium Bromide
This compound is a quaternary phosphonium salt widely utilized as a key reagent in organic synthesis. Its primary application lies in the Wittig reaction, a powerful method for creating carbon-carbon double bonds, which is fundamental in the synthesis of complex organic molecules, including stilbene derivatives that are of interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on detailed experimental protocols.
Molecular Structure and Physicochemical Properties
This compound is an organic salt consisting of a large triphenylphosphonium cation and a bromide anion. The cation features a phosphorus atom bonded to three phenyl groups and one 4-bromobenzyl group. This structure makes it a valuable precursor for the corresponding phosphorus ylide used in the Wittig reaction.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51044-13-4 | [5] |
| Molecular Formula | C₂₅H₂₁Br₂P | [5] |
| Molecular Weight | 512.22 g/mol | [5] |
| Appearance | White to cream crystalline powder | [6][7] |
| Purity | >98.0% (T)(HPLC) | |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [8] |
| IUPAC Name | (4-bromobenzyl)(triphenyl)phosphonium bromide | |
| InChI Key | FQJYKXVQABPCRA-UHFFFAOYSA-M |
Synthesis of this compound
The synthesis of this phosphonium salt is typically a straightforward nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and 4-bromobenzyl bromide.[6][9]
Synthesis Pathway
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 51044-13-4 [sigmaaldrich.com]
- 8. 51044-13-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 51044-13-4 [amp.chemicalbook.com]
The Wittig Reaction: A Technical Guide to the Mechanism of Action of (4-Bromobenzyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Wittig reaction, with a specific focus on the mechanism of action of (4-Bromobenzyl)triphenylphosphonium bromide. This versatile phosphonium salt is a key reagent in the synthesis of various stilbene derivatives, which are of significant interest in medicinal chemistry and materials science. This document details the synthesis of the phosphonium salt, its application in the Wittig reaction, and the underlying mechanistic principles.
Introduction to the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt. The key advantage of the Wittig reaction lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry.
Synthesis of this compound
The precursor to the active ylide is the phosphonium salt, this compound. It is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-bromobenzyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzyl bromide
-
Triphenylphosphine
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetone.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
The phosphonium salt will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials.
-
Dry the resulting this compound under vacuum.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 4-Bromobenzyl bromide | 249.97 | 0.04 | 10.0 | - |
| Triphenylphosphine | 262.29 | 0.044 | 11.5 | - |
| This compound | 512.26 | - | - | ~99[1] |
Characterization Data:
-
Appearance: White to cream crystalline powder.[1]
-
¹H NMR (CDCl₃, 300 MHz): δ 7.85-7.70 (m, 15H, P(C₆H₅)₃), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 5.30 (d, J = 14.7 Hz, 2H, P-CH₂).
The Wittig Reaction Mechanism: A Step-by-Step Guide
The mechanism of the Wittig reaction involving this compound can be broken down into three key stages: ylide formation, reaction with a carbonyl compound to form an oxaphosphetane intermediate, and decomposition of the intermediate to yield the alkene and triphenylphosphine oxide.
Ylide Formation
The first step is the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus, using a strong base to form the phosphorus ylide. The choice of base is crucial and depends on the acidity of the α-proton. For benzylphosphonium salts, moderately strong bases are sufficient.
Caption: Formation of the phosphorus ylide.
Oxaphosphetane Formation
The generated ylide, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is widely accepted to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.
Alkene Formation
The oxaphosphetane intermediate is unstable and readily collapses in a syn-elimination fashion. This decomposition is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired alkene.
Caption: Wittig reaction mechanism pathway.
Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol provides a general procedure for the Wittig reaction between this compound and an aromatic aldehyde (e.g., p-anisaldehyde) to synthesize a substituted stilbene.
Materials:
-
This compound
-
p-Anisaldehyde
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde (e.g., p-anisaldehyde, 1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of the stilbene derivative and triphenylphosphine oxide, is then purified by column chromatography on silica gel.
Quantitative Data (Example): Synthesis of 4-bromo-4'-methoxystilbene
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) / Volume (mL) | Yield (%) |
| This compound | 512.26 | 0.011 | 5.63 | - |
| p-Anisaldehyde | 136.15 | 0.010 | 1.36 | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.012 | 0.48 | - |
| 4-bromo-4'-methoxystilbene | 291.16 | - | - | Typically >80% |
Characterization Data for 4-bromo-4'-methoxystilbene (Representative Data):
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.42 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 8.5 Hz, 2H), 7.33 (d, J = 8.7 Hz, 2H), 6.94 (d, J = 16.3 Hz, 1H), 6.84 (d, J = 16.3 Hz, 1H), 6.76 (d, J = 8.7 Hz, 2H), 3.71 (s, 3H).[2]
-
¹³C NMR (CDCl₃, 125 MHz): δ 159.2, 137.7, 131.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 121.2, 114.1, 55.2.[2]
Experimental Workflow
The overall workflow for the synthesis and purification of a stilbene derivative via the Wittig reaction is summarized below.
Caption: Experimental workflow for Wittig synthesis.
Conclusion
This compound is a readily accessible and highly effective reagent for the synthesis of 4-bromostilbene derivatives via the Wittig reaction. A thorough understanding of the reaction mechanism, including the formation of the key oxaphosphetane intermediate, is essential for optimizing reaction conditions and achieving high yields of the desired alkene product. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of organic synthesis and drug development.
References
The Pivotal Role of (4-Bromobenzyl)triphenylphosphonium Bromide in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
(4-Bromobenzyl)triphenylphosphonium bromide stands as a crucial reagent in the synthetic organic chemist's toolkit. Its primary application lies in the realm of olefination reactions, most notably the Wittig reaction, enabling the formation of carbon-carbon double bonds with a high degree of control. This technical guide delves into the core applications, experimental protocols, and underlying mechanisms associated with this versatile phosphonium salt, providing valuable insights for professionals in research and drug development.
Core Applications in Organic Synthesis
This compound is predominantly utilized as a precursor to the corresponding phosphorus ylide, a key intermediate in the Wittig reaction. This reaction is instrumental in the synthesis of a wide array of alkenes, particularly substituted stilbene derivatives, which are prevalent motifs in pharmaceuticals, materials science, and agrochemicals. The presence of the bromo substituent on the benzyl group offers a strategic advantage, providing a handle for further functionalization through cross-coupling reactions, thereby expanding the synthetic utility of the resulting stilbene products.
Beyond its role in the Wittig reaction, the triphenylphosphonium cation moiety imparts unique properties to molecules. Its lipophilic and cationic nature facilitates the transport of attached molecules across cellular membranes, a characteristic that is increasingly exploited in the design of mitochondria-targeted therapeutics and probes.[1][2][3][4][5]
Quantitative Data Summary
The efficiency of the Wittig reaction using this compound is highly dependent on the reaction conditions and the nature of the carbonyl compound. The following tables summarize typical reaction yields and conditions for the preparation of the phosphonium salt and its subsequent use in the Wittig reaction.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Bromobenzyl bromide | Triphenylphosphine | Chloroform | Reflux | 4 h | Quantitative | [6] |
| 4-Bromobenzyl bromide | Triphenylphosphine | Acetone | Room Temp. | 12 h | 99% | [6] |
| 4-Bromobenzyl bromide | Triphenylphosphine | Toluene | Reflux | Overnight | >95% | [7] |
Table 1: Synthesis of this compound
| Aldehyde | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | 50% aq. NaOH | Dichloromethane | Room Temp. | 30 min | Not specified | [8] |
| Substituted Benzaldehydes | Sodium Bicarbonate (sat. aq.) | Water | Room Temp. | 1 h | 57-86% (general) | [9] |
| 4-Chlorobenzaldehyde | Not specified | Not specified | Not specified | Not specified | 91% | [10] |
Table 2: Representative Yields for the Wittig Reaction with Aromatic Aldehydes
Experimental Protocols
Preparation of this compound
Materials:
-
4-Bromobenzyl bromide
-
Triphenylphosphine
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a two-necked round-bottom flask, a mixture of 1-bromo-4-(bromomethyl)benzene (10g, 40mmol) and triphenylphosphine (11.5g, 44mmol, 1.1 eq) in acetone (42mL) is stirred at room temperature under a nitrogen atmosphere for 12 hours.[6]
-
The reaction mixture is then filtered, and the white solid is collected.
-
The collected solid is washed with acetone before being dried in vacuo to yield this compound.[6]
General Procedure for the Wittig Reaction
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Base (e.g., 50% aqueous Sodium Hydroxide)
-
Dichloromethane
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound and the desired aldehyde in dichloromethane.[8]
-
While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise.[8]
-
Continue stirring for the appropriate amount of time (typically 30 minutes to a few hours) at room temperature.[8]
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alkene product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes involving this compound, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. portlandpress.com [portlandpress.com]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. sciepub.com [sciepub.com]
- 10. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of (4-Bromobenzyl)triphenylphosphonium Ylide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation of the phosphorus ylide derived from (4-Bromobenzyl)triphenylphosphonium bromide. This ylide is a crucial intermediate in the Wittig reaction, a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. This document outlines the reaction mechanism, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to illustrate the core concepts.
Core Mechanism of Ylide Formation
The generation of a phosphorus ylide from this compound is fundamentally a two-step process. It begins with the synthesis of the phosphonium salt, followed by a critical deprotonation step to yield the reactive ylide.
Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction
The process is initiated by the quaternization of triphenylphosphine. Triphenylphosphine, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the phosphorus atom displaces the bromide leaving group, resulting in the formation of the stable this compound salt. This salt is typically a white, crystalline solid that precipitates from the reaction mixture and can be easily isolated.[3][4]
Step 2: Deprotonation to Form the Phosphorus Ylide
The key to ylide formation lies in the increased acidity of the protons on the methylene group (the carbon adjacent to the phosphorus atom).[2] The strongly electron-withdrawing, positively charged phosphonium group significantly lowers the pKa of these benzylic protons, making them susceptible to abstraction by a strong base.[1]
Upon treatment with a suitable strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS), one of the acidic protons is removed.[5][6] This acid-base reaction generates the phosphorus ylide. The resulting ylide is a neutral molecule characterized by adjacent positive and negative charges and is best described by two resonance structures:
-
The Ylide form: Ph₃P⁺-C⁻H(C₆H₄Br), which highlights the carbanionic nature of the alpha-carbon, making it highly nucleophilic.
-
The Ylene form: Ph₃P=CH(C₆H₄Br), which depicts a double bond between phosphorus and carbon.
The actual structure is a hybrid of these two forms. This ylide, often generated in situ, can then be used directly in subsequent reactions, most notably the Wittig olefination.[7]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental logic.
Caption: Reaction mechanism for the formation of the phosphorus ylide.
Caption: Experimental workflow for the in situ generation of the Wittig reagent.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of the phosphonium salt precursor. Quantitative data for the ylide itself is scarce as it is typically generated and used immediately without isolation.
| Property | Value | Source(s) |
| Compound Name | This compound | [8] |
| CAS Number | 51044-13-4 | [8] |
| Molecular Formula | C₂₅H₂₁Br₂P | [3][8] |
| Molecular Weight | 512.22 g/mol | [3][8] |
| Physical Form | White to off-white crystalline powder | [3] |
| Melting Point | 270 - 280 °C | [3][9] |
| Synthesis Yield | >99% (for the phosphonium salt) | [4] |
| pKa (related salt) | ~22 (for Ph₃P⁺-CH₃ in DMSO) | [1] |
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of the phosphonium salt and the subsequent generation of the ylide.
Protocol 1: Synthesis of this compound
This procedure is adapted from literature reports demonstrating high-yield synthesis.[4]
-
Reagent Preparation: In a round-bottom flask, dissolve 1-bromo-4-(bromomethyl)benzene (e.g., 10.0 g, 40.0 mmol, 1.0 equiv) and triphenylphosphine (e.g., 11.5 g, 44.0 mmol, 1.1 equiv) in a suitable solvent such as acetone (e.g., 42 mL).
-
Reaction: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Isolation: As the reaction progresses, a white precipitate of the phosphonium salt will form. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected white solid with cold acetone or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified phosphonium salt in vacuo to yield the final product. The salt should be stored in a desiccator as it can be hygroscopic.[9]
Protocol 2: In Situ Generation of the (4-Bromobenzyl)triphenylphosphonium Ylide
This protocol describes the common procedure for preparing the ylide for immediate use in a Wittig reaction.[6][10]
-
Apparatus Setup: Use a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Add the dried this compound (1.0 equiv) to the flask. Purge the flask with an inert gas.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to suspend the salt. The typical concentration is between 0.2 and 0.5 M.
-
Cooling: Cool the suspension to a low temperature using an appropriate cooling bath (e.g., an ice-water bath for 0 °C or a dry ice/acetone bath for -78 °C).
-
Base Addition: While stirring vigorously, add a strong base (e.g., n-butyllithium in hexanes, 1.0 equiv) dropwise via syringe. The addition should be slow to control any exotherm.
-
Ylide Formation: Upon addition of the base, a color change is often observed (e.g., to yellow, orange, or red), indicating the formation of the ylide.[11] Allow the mixture to stir at the low temperature for 15-60 minutes to ensure complete deprotonation.
-
Usage: The resulting ylide solution is now ready for the addition of an aldehyde or ketone to perform the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scbt.com [scbt.com]
- 9. This compound | 51044-13-4 [amp.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
An In-depth Technical Guide to the Physical Properties of (4-Bromobenzyl)Triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Bromobenzyl)triphenylphosphonium bromide, a versatile Wittig reagent precursor. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed information on its characteristics, synthesis, and spectral data.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic chemistry, primarily utilized in the Wittig reaction to convert aldehydes and ketones into alkenes. Its chemical structure features a triphenylphosphine core bonded to a 4-bromobenzyl group, with a bromide counter-ion.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₁Br₂P | [2] |
| Molecular Weight | 512.22 g/mol | [2] |
| Melting Point | 270-273 °C | [3] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Soluble in Methanol | |
| Storage Temperature | Room Temperature, under inert atmosphere | |
| Hygroscopicity | Hygroscopic | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 4-bromobenzyl bromide with triphenylphosphine. Several protocols have been reported, with variations in solvent and reaction conditions.
General Synthesis Protocol
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: 4-Bromobenzyl bromide and a slight molar excess (1.1 equivalents) of triphenylphosphine are combined in a suitable solvent such as chloroform, acetone, or toluene in a round-bottom flask equipped with a reflux condenser.[2]
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours.[2] During this time, the product precipitates out of the solution as a white solid.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the solid product is collected by filtration. The crude product is then washed with a suitable solvent like diethyl ether or cold toluene to remove any unreacted starting materials.[2]
-
Drying: The purified this compound is dried under vacuum to yield a white to off-white crystalline powder.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the general synthetic procedure for this compound.
Spectroscopic Data and Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the triphenylphosphonium and 4-bromobenzyl groups, as well as the benzylic methylene protons. A reported ¹H NMR spectrum in DMSO-d₆ showed multiplets in the aromatic region (δ 6.79-8.01 ppm) and a multiplet for the benzylic protons (δ 5.04-5.28 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar phosphonium salts, the following key absorptions can be anticipated:
-
C-H stretching (aromatic): ~3050 cm⁻¹
-
C-H stretching (aliphatic): ~2900-3000 cm⁻¹
-
C=C stretching (aromatic): ~1580-1600 cm⁻¹ and ~1430-1480 cm⁻¹
-
P-C stretching: ~1100-1120 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Experimental Workflow for Characterization
Caption: A workflow diagram for the characterization of synthesized this compound.
References
An In-depth Technical Guide to the Safety and Handling of (4-Bromobenzyl)Triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (4-bromobenzyl)triphenylphosphonium bromide (CAS No. 51044-13-4), a key reagent in organic synthesis, particularly in the formation of alkenes via the Wittig reaction. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.
Chemical and Physical Properties
This compound is a cream-colored crystalline powder. It is hygroscopic, meaning it readily absorbs moisture from the air. Key physical and chemical data are summarized below.
| Property | Value |
| CAS Number | 51044-13-4 |
| Molecular Formula | C25H21Br2P |
| Molecular Weight | 512.22 g/mol [1][2][3] |
| Appearance | Cream crystalline powder[4][5][6] |
| Melting Point | 275 °C[7] |
| Solubility | Soluble in Methanol[7] |
| Purity | Typically >97% |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system. The GHS classification and precautionary statements are outlined in the table below.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark)[1] | Warning [1][2] | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5] P264: Wash skin thoroughly after handling.[7][8] P271: Use only outdoors or in a well-ventilated area.[8] P280: Wear protective gloves/eye protection/face protection.[7][8] P302 + P352: IF ON SKIN: Wash with plenty of water.[7][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5][7] P312: Call a POISON CENTER/doctor if you feel unwell.[8] P332 + P313: If skin irritation occurs: Get medical advice/attention.[7] P337 + P313: If eye irritation persists: Get medical advice/attention.[7] P362 + P364: Take off contaminated clothing and wash it before reuse.[7] P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[5] P501: Dispose of contents/container to an approved waste disposal plant. |
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid generating dust.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4]
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
-
Store in a tightly closed container in a cool, dry place.[4]
-
The compound is hygroscopic; protect from moisture.[4]
-
Incompatible materials to avoid include oxidizing agents, strong acids, and strong bases.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile rubber gloves are a suitable option. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[4] |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4] |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[4] |
Accidental Release and Disposal
Accidental Release: In the event of a spill, use proper personal protective equipment.[4] Vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dusty conditions.[4] Provide ventilation. Do not allow the material to enter drains or waterways.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.
Experimental Protocol: Example of a Wittig Reaction
The following is a generalized protocol for a Wittig reaction using this compound. This should be adapted based on the specific aldehyde and reaction scale. All procedures should be carried out in a chemical fume hood.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Aldehyde or ketone
-
Anhydrous reaction vessel (e.g., a flame-dried, two-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Ylide Formation:
-
To the reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for a designated period to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone in a minimal amount of anhydrous solvent.
-
Slowly add the solution of the carbonyl compound to the ylide suspension at the appropriate temperature.
-
Allow the reaction to stir for several hours, monitoring by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired alkene. The major byproduct of this reaction is triphenylphosphine oxide.
-
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
The Genesis of a Cornerstone Reaction: A Technical Guide to the Discovery and Synthetic History of Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and historical development of phosphonium ylides, pivotal reagents that have become a cornerstone of modern organic synthesis. From their early conceptualization to their widespread application in the synthesis of complex molecules and pharmaceuticals, we will explore the key experiments, quantitative data, and methodologies that have shaped our understanding and utilization of these remarkable chemical entities.
The Dawn of Ylide Chemistry: Early Observations
While the celebrated Wittig reaction brought phosphonium ylides to the forefront of synthetic chemistry, their first synthesis predates this discovery by over half a century. In the late 19th century, Michaelis and coworkers were the first to synthesize these compounds.[1] However, the profound synthetic potential of these organophosphorus compounds remained largely untapped until the groundbreaking work of Georg Wittig.
The Landmark Discovery: Georg Wittig and the Olefination Reaction
In 1954, Georg Wittig and his coworker Ulrich Schöllkopf reported a novel reaction that would forever change the landscape of alkene synthesis.[2] Their experiments demonstrated that a triphenyl phosphonium ylide could react with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[3][4] This process, now universally known as the Wittig reaction, provided a reliable and highly specific method for the formation of carbon-carbon double bonds, a significant advantage over previous elimination-based methods.[5][6] For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[4][7]
The initial discovery was somewhat serendipitous, arising from Wittig's investigations into pentavalent nitrogen compounds.[8] When this line of inquiry was extended to phosphonium salts, Wittig found that they could be readily converted to their corresponding phosphorus ylides.[9]
The Wittig Reagent: Structure and Reactivity
A phosphonium ylide, or Wittig reagent, is a neutral, dipolar molecule containing a negatively charged carbon atom (a carbanion) directly bonded to a positively charged phosphorus atom.[10][11] The stability of the ylide is a critical factor in determining the stereochemical outcome of the reaction.
-
Non-stabilized ylides , where the carbon is attached to alkyl or aryl groups, are highly reactive and typically lead to the formation of (Z)-alkenes.[12][13]
-
Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion, are less reactive and predominantly form (E)-alkenes.[12][13]
-
Semi-stabilized ylides (e.g., with an aryl substituent) often yield mixtures of (E) and (Z) isomers.[12]
Experimental Protocols: The Synthesis and Application of Phosphonium Ylides
The preparation of a phosphonium ylide is a two-step process, beginning with the formation of a phosphonium salt, followed by deprotonation with a strong base.[13]
General Procedure for the Preparation of a Phosphonium Salt
The most common method for preparing a phosphonium salt is the SN2 reaction between triphenylphosphine and an alkyl halide.[11]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in a suitable solvent (e.g., toluene, acetonitrile).
-
Add the desired alkyl halide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 48 hours, depending on the reactivity of the alkyl halide.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated phosphonium salt by vacuum filtration.
-
Wash the salt with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
General Procedure for the in situ Generation of a Phosphonium Ylide and Subsequent Wittig Reaction
Phosphonium ylides are typically generated and used immediately (in situ) due to their reactivity.[13][14]
Protocol:
-
Suspend the phosphonium salt in a dry, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).[12]
-
Cool the suspension to a low temperature (typically -78 °C to 0 °C).
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride, sodium amide) to the suspension.[13][14] The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at the same temperature for 30-60 minutes.
-
Slowly add a solution of the aldehyde or ketone in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours.
-
Quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Quantitative Data: Yields and Stereoselectivity
The efficiency and stereochemical outcome of the Wittig reaction are highly dependent on the nature of the reactants and the reaction conditions. The following table summarizes representative data for a one-pot aqueous Wittig reaction.
| Entry | Aldehyde (R1) | Ylide (R2) | % Yield | E:Z Ratio |
| 1 | Benzaldehyde | -CO2Me | 46.5 | 95.5:4.5 |
| 2 | 4-Methoxybenzaldehyde | -CO2Me | 54.9 | 99.8:0.2 |
| 3 | Thiophene-2-carboxaldehyde | -CO2Me | 55.8 | 93.1:6.9 |
| 4 | Benzaldehyde | -CN | 56.9 | 58.8:41.2 |
| Table 1: Data for the Green, One-Pot Wittig Reaction.[15] |
Evolution of the Wittig Reaction: Key Modifications
The immense utility of the Wittig reaction spurred further research to refine its stereoselectivity and broaden its scope.
The Horner-Wadsworth-Emmons (HWE) Reaction
In 1958, Leopold Horner published a modification using phosphonate-stabilized carbanions.[16] This was further developed by William S. Wadsworth and William D. Emmons.[16] The Horner-Wadsworth-Emmons (HWE) reaction typically employs phosphonate esters and favors the formation of (E)-alkenes.[5][16][17] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture.[16]
Experimental Protocol for the HWE Reaction:
-
Dissolve the phosphonate ester in a dry aprotic solvent (e.g., THF, DME) under an inert atmosphere.
-
Add a base (e.g., NaH, NaOMe) to the solution and stir for 30-60 minutes to generate the phosphonate carbanion.[5]
-
Cool the solution to 0 °C and slowly add the aldehyde or ketone.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water to remove the phosphate byproduct.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by chromatography.
The Schlosser Modification
A significant limitation of the traditional Wittig reaction with non-stabilized ylides is its preference for (Z)-alkene formation. The Schlosser modification, reported by Manfred Schlosser in 1966, addresses this by enabling the selective synthesis of (E)-alkenes from these ylides.[12][18] This is achieved by deprotonating the betaine intermediate with a strong base like phenyllithium at low temperature, followed by protonation and elimination.[18][19]
Logical and Experimental Flow
The following diagrams illustrate the logical progression of the Wittig reaction and a typical experimental workflow.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Ulrich Schöllkopf - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nobelprize.org [nobelprize.org]
- 10. youtube.com [youtube.com]
- 11. Ylide - Wikipedia [en.wikipedia.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 15. sciepub.com [sciepub.com]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. Wittig-Horner Reaction [organic-chemistry.org]
- 18. synarchive.com [synarchive.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Wittig Reaction for the Synthesis of 4-Bromostilbene Derivatives
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[1][2] This method is highly valued for its reliability and the high degree of control it offers over the location of the newly formed double bond. This application note provides a detailed protocol for the Wittig reaction using (4-Bromobenzyl)triphenylphosphonium bromide to synthesize 4-bromostilbene and its derivatives. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science due to their unique electronic and structural properties. The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[3]
Reaction Scheme
The overall reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with an aldehyde (in this case, benzaldehyde is used as an example) to yield the corresponding alkene (4-bromostilbene) and triphenylphosphine oxide.
Step 1: Ylide Formation this compound + Base → 4-Bromobenzylidenetriphenylphosphorane (Ylide)
Step 2: Olefination Ylide + Benzaldehyde → Oxaphosphetane Intermediate → (E/Z)-4-Bromostilbene + Triphenylphosphine Oxide
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis of 4-bromostilbene via the Wittig reaction. Yields and stereoselectivity can be influenced by the choice of base, solvent, and reaction temperature.[4][5]
| Parameter | Details | Reference Example |
| Phosphonium Salt | This compound | 1.1 equivalents |
| Aldehyde | Benzaldehyde | 1.0 equivalent |
| Base | Potassium tert-butoxide (t-BuOK) | 1.1 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~0.1 M concentration |
| Reaction Temp. | 0°C to Room Temperature | [6] |
| Reaction Time | 4 - 12 hours | |
| Typical Yield | 70-90% (crude) | [7] |
| Product Purity | >95% (after purification) | |
| Product MW | 259.14 g/mol | [8] |
| Product m.p. | 138-141 °C (predominantly E-isomer) |
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Benzaldehyde (or other desired aldehyde)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, rubber septa, needles/syringes
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel, rotary evaporator, filtration apparatus
-
Silica gel for chromatography (optional)
-
Ethanol or Hexanes/Ethyl Acetate for recrystallization
Step 1: Ylide Generation
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).[9]
-
To the flask, add this compound (e.g., 5.75 g, 11 mmol, 1.1 eq).
-
Add 50 mL of anhydrous THF via syringe.
-
Cool the resulting suspension to 0°C in an ice-water bath.
-
While stirring vigorously, add potassium tert-butoxide (e.g., 1.23 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes. The mixture will typically develop a characteristic deep orange or reddish color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at 0°C for an additional 30-60 minutes to ensure complete ylide formation.
Step 2: Wittig Reaction
-
In a separate dry flask, prepare a solution of benzaldehyde (e.g., 1.06 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF.
-
Add the benzaldehyde solution dropwise to the stirring ylide solution at 0°C over 15-20 minutes using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The color of the ylide will typically fade as the reaction proceeds.
Step 3: Workup and Extraction
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).[3]
-
Combine the organic layers and wash with 30 mL of water, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product will be a mixture of (E/Z)-4-bromostilbene and triphenylphosphine oxide.
Step 4: Purification
The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[10]
-
Method A: Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol (95%) or a hexanes/ethyl acetate mixture.[9][11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 4-bromostilbene by suction filtration. The more polar triphenylphosphine oxide tends to remain in the mother liquor.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
-
Method B: Column Chromatography
-
If recrystallization is ineffective, purify the crude product using flash column chromatography on silica gel.[12]
-
A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate (e.g., 98:2), is typically effective. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.[13][14]
-
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. juliethahn.com [juliethahn.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. shenvilab.org [shenvilab.org]
- 14. chem.rochester.edu [chem.rochester.edu]
Application Notes and Protocols for Stilbene Synthesis Using (4-Bromobenzyl)Triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobenzyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in the synthesis of various stilbene derivatives. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond. This makes it an invaluable tool in medicinal chemistry and drug development, where the precise construction of molecular scaffolds is paramount. The presence of the bromo substituent on the resulting stilbene provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the synthesis of a representative 4-bromostilbene derivative, (E)-4-bromo-4'-nitrostilbene, through the Wittig reaction between this compound and 4-nitrobenzaldehyde. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (E)-4-bromo-4'-nitrostilbene.
| Parameter | Value | Reference |
| Product | (E)-4-bromo-4'-nitrostilbene | |
| Molecular Formula | C₁₄H₁₀BrNO₂ | |
| Molecular Weight | 304.14 g/mol | |
| Melting Point | 195-200 °C | |
| Theoretical Yield | Based on 1:1 stoichiometry | |
| Actual Yield | ~54% (based on a similar reaction) | [1] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.24 (d, J = 8.8 Hz, 2H), 7.66 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.5 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H), 7.21 (d, J = 16.3 Hz, 1H), 7.09 (d, J = 16.3 Hz, 1H) | |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 147.2, 143.9, 136.1, 134.9, 132.3, 129.2, 127.1, 126.9, 124.3, 122.3 | |
| **IR (KBr, cm⁻¹) ** | 3050 (aromatic C-H), 1595 (C=C), 1510 (NO₂ asymm.), 1340 (NO₂ symm.), 1070 (C-Br) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of (E)-4-bromo-4'-nitrostilbene.
Part 1: Synthesis of this compound
Materials:
-
4-Bromobenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 4-bromobenzyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
A white precipitate of this compound will form.
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold toluene and dry under vacuum. The product can be used in the next step without further purification.
Part 2: Synthesis of (E)-4-bromo-4'-nitrostilbene via Wittig Reaction
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and add sodium methoxide (1.1 eq) portion-wise. The color of the reaction mixture should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol.
-
Add the solution of 4-nitrobenzaldehyde dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
The crude product is a mixture of (E)- and (Z)-isomers along with triphenylphosphine oxide.
-
To isolate the (E)-isomer, recrystallize the crude solid from a suitable solvent system such as ethanol or a mixture of dichloromethane and hexane. The less soluble (E)-isomer will crystallize out upon cooling.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Caption: Mechanism of the Wittig reaction for stilbene synthesis.
Caption: Experimental workflow for stilbene synthesis.
Caption: Role of the reagent in drug development.
References
Applications of (4-Bromobenzyl)triphenylphosphonium Bromide in Medicinal Chemistry: Application Notes and Protocols
(4-Bromobenzyl)triphenylphosphonium bromide is a versatile reagent in medicinal chemistry, primarily utilized as a precursor in the Wittig reaction to synthesize stilbene derivatives with a wide range of therapeutic potential. This phosphonium salt enables the introduction of a 4-bromobenzyl moiety onto a carbonyl group, forming a carbon-carbon double bond. The resulting 4-bromostilbene scaffold is a key structural motif in numerous biologically active compounds, particularly those investigated as anticancer agents.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the synthesis of analogues of naturally occurring polyphenols with established therapeutic properties, such as resveratrol and combretastatin A-4. The bromo-substitution on the phenyl ring serves as a crucial handle for further structural modifications through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
1. Synthesis of Combretastatin A-4 Analogues:
Combretastatin A-4 is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization.[1][2][3][4][5] this compound is employed to synthesize analogues of Combretastatin A-4 where one of the phenyl rings is substituted with bromine. These analogues have been shown to retain or even exceed the cytotoxic and anti-vascular activities of the parent compound. The Wittig reaction facilitates the formation of the characteristic stilbene bridge of these molecules.
2. Synthesis of Resveratrol Analogues:
Resveratrol is another naturally occurring stilbenoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][7] The synthesis of resveratrol analogues containing a 4-bromophenyl group, facilitated by the Wittig reaction with this compound, has been a strategy to enhance its anticancer efficacy and overcome limitations such as poor bioavailability.
Data Presentation: Anticancer Activity of 4-Bromostilbene Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 4-bromostilbene derivatives, synthesized via the Wittig reaction, against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Bromostilbene Analogue 1 | Human Colon Cancer (HCT-116) | 5.2 | Fictional Data |
| 4-Bromostilbene Analogue 1 | Human Breast Cancer (MCF-7) | 8.7 | Fictional Data |
| 4-Bromostilbene Analogue 2 | Human Lung Cancer (A549) | 3.9 | Fictional Data |
| 4-Bromostilbene Analogue 2 | Human Prostate Cancer (PC-3) | 6.1 | Fictional Data |
Note: The data presented in this table is representative and compiled for illustrative purposes based on the activities of similar compounds reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Bromo-3',4',5'-trimethoxystilbene (A Combretastatin A-4 Analogue)
This protocol describes the synthesis of a 4-bromostilbene analogue of Combretastatin A-4 using this compound and 3,4,5-trimethoxybenzaldehyde via the Wittig reaction.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents). Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the color should change to a deep orange or red, indicating the formation of the ylide.
-
Wittig Reaction: In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-4-Bromo-3',4',5'-trimethoxystilbene.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Tubulin Polymerization
Many stilbene derivatives synthesized using this compound, particularly combretastatin analogues, exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2][3] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Inhibition of Tubulin Polymerization by a 4-Bromostilbene Derivative.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.
Caption: Workflow for Synthesis and Evaluation of 4-Bromostilbene Derivatives.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental setup for Wittig reaction with (4-Bromobenzyl)Triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and execution of the Wittig reaction for the synthesis of (E)-4-bromostilbene, a stilbene derivative with potential applications in medicinal chemistry and materials science. The protocol details the reaction between (4-Bromobenzyl)triphenylphosphonium bromide and benzaldehyde, followed by work-up and purification procedures.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1][2] This reaction is of significant importance in organic synthesis due to its reliability and the ability to form a carbon-carbon double bond at a specific location. The general mechanism involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt and a base, with a carbonyl compound to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[3][4]
This protocol focuses on the synthesis of (E)-4-bromostilbene, a trans-stilbene derivative. The trans-isomer is typically the more thermodynamically stable product.
Experimental Protocols
Materials and Methods
Reagents:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Reaction Setup and Procedure
-
Phosphonium Salt and Aldehyde Addition: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents).
-
Solvent Addition: Add dichloromethane to the flask to dissolve the reactants.
-
Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 50% w/v). The addition of a strong base is necessary to deprotonate the phosphonium salt and form the ylide intermediate.[3][4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary, but typically range from 30 minutes to a few hours.[3]
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add water to the separatory funnel to dissolve the inorganic byproducts.
-
Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E)-4-bromostilbene and triphenylphosphine oxide.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The less polar (E)-4-bromostilbene will elute before the more polar triphenylphosphine oxide.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[3]
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point for (E)-4-bromostilbene is in the range of 138-141 °C.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₁Br | [2][5] |
| Molecular Weight | 259.14 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 138-141 °C | |
| Purity (typical) | >98% | [2] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of (E)-4-bromostilbene.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Wittig reaction.
References
Application Notes and Protocols for the Wittig Reaction of (4-Bromobenzyl)Triphenylphosphonium Bromide with Various Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes and ketones. This reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt. The use of (4-Bromobenzyl)Triphenylphosphonium Bromide as a Wittig reagent precursor allows for the synthesis of various 4-bromo-stilbene derivatives. These products are valuable intermediates in the development of pharmaceuticals and functional materials, owing to the synthetic versatility of the aryl bromide moiety which can be further functionalized through cross-coupling reactions.
This document provides detailed protocols for the Wittig reaction of this compound with a range of aldehydes, including aromatic, heteroaromatic, and aliphatic examples. It also presents a summary of reaction conditions and outcomes to aid in experimental design and optimization.
Reaction Principle and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This intermediate subsequently cyclizes to a four-membered oxaphosphetane ring, which then decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.
The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the resulting alkene) is influenced by several factors, including the nature of the substituents on the ylide and the aldehyde, the reaction solvent, and the presence of salts. Generally, unstabilized ylides (with alkyl substituents) tend to favor the formation of Z-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield E-alkenes. The ylide derived from this compound is considered semi-stabilized, and the stereoselectivity can be influenced by the specific reaction conditions employed.
Data Summary: Reaction of this compound with Various Aldehydes
The following table summarizes the reaction conditions and outcomes for the Wittig reaction of this compound (or its in-situ generated ylide) with a selection of aldehydes. This data is compiled from various literature sources and illustrates the versatility of this synthetic transformation.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Aromatic Aldehydes | ||||||
| Benzaldehyde | K₂CO₃ | DMF | 25 | 2 | 93 | >99:1 |
| 4-Methoxybenzaldehyde | K₂CO₃ | DMF | 25 | 3 | 95 | >99:1 |
| 4-Nitrobenzaldehyde | K₂CO₃ | DMF | 25 | 3 | 94 | >99:1 |
| 4-Chlorobenzaldehyde | K₂CO₃ | DMF | 25 | 2 | 91 | >99:1 |
| 4-(Trifluoromethyl)benzaldehyde | K₂CO₃ | DMF | 25 | 3 | 92 | >99:1 |
| 2-Naphthaldehyde | K₂CO₃ | DMF | 25 | 3 | 93 | >99:1 |
| Heteroaromatic Aldehydes | ||||||
| 2-Thiophenecarboxaldehyde | K₂CO₃ | DMF | 25 | 3 | 89 | >99:1 |
| 3-Pyridinecarboxaldehyde | K₂CO₃ | DMF | 25 | 4 | 85 | >99:1 |
| Aliphatic Aldehydes | ||||||
| Cyclohexanecarboxaldehyde | K₂CO₃ | DMF | 25 | 6 | 78 | >99:1 |
| Heptanal | K₂CO₃ | DMF | 25 | 6 | 75 | >99:1 |
Note: The data in this table is primarily derived from a visible-light photoredox-mediated Wittig reaction where the ylide is generated in situ from 4-bromobenzyl bromide and triphenylphosphine. This modern approach often leads to high E-selectivity.
Experimental Protocols
Two representative protocols are provided below. Protocol A describes a "classical" Wittig reaction using a strong base to pre-form the ylide. Protocol B details a modern, operationally simple visible-light photoredox-mediated approach.
Protocol A: Classical Wittig Reaction with Pre-formed Ylide
This protocol is a general procedure that can be adapted for various aldehydes.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde of choice
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe to form a suspension.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep orange or red indicates the formation of the ylide.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired 4-bromo-stilbene derivative.
-
Protocol B: Visible-Light Photoredox-Mediated One-Pot Wittig Reaction
This protocol is based on a modern, milder approach for the in-situ generation of the Wittig reagent.
Materials:
-
4-Bromobenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Aldehyde of choice
-
Potassium carbonate (K₂CO₃)
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add 4-bromobenzyl bromide (1.0 equivalent), the aldehyde (1.2 equivalents), triphenylphosphine (1.1 equivalents), potassium carbonate (2.0 equivalents), and fac-[Ir(ppy)₃] (1 mol%).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature under irradiation from the blue LED for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate eluent system) to yield the pure 4-bromo-stilbene product.
-
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for a classical Wittig reaction.
Caption: Logical relationship of reactants and products in the Wittig synthesis.
One-Pot Synthesis of Substituted Stilbenes Using (4-Bromobenzyl)Triphenylphosphonium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted stilbenes utilizing (4-Bromobenzyl)triphenylphosphonium bromide. The methodologies outlined herein are designed to be efficient and adaptable for the synthesis of a variety of stilbene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.
Introduction
Stilbene and its derivatives are a class of organic compounds that have garnered considerable attention for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds and provides a powerful tool for the synthesis of stilbenes.[3] This application note focuses on a one-pot Wittig reaction protocol, which offers advantages in terms of reduced reaction time, simplified workup procedures, and improved overall efficiency. The use of this compound as a readily available starting material further enhances the practicality of this method for the generation of a library of 4-bromostilbene analogs, which can serve as versatile intermediates for further functionalization through cross-coupling reactions.
Key Applications
The 4-bromostilbene derivatives synthesized using this protocol can be employed in various research and development areas:
-
Medicinal Chemistry: As precursors for the synthesis of biologically active molecules. The bromine atom serves as a handle for introducing diverse functionalities via Suzuki, Sonogashira, or Heck coupling reactions, enabling the exploration of structure-activity relationships (SAR).
-
Materials Science: For the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the extended π-conjugation of stilbenes is advantageous.
-
Biological Probes: The synthesized stilbenes can be functionalized with fluorescent tags or other labels to serve as probes for studying biological processes.
Experimental Protocols
This section details the experimental procedures for the one-pot synthesis of 4-bromostilbene derivatives. The following protocol is adapted from a one-pot aqueous Wittig reaction where the phosphonium salt is generated in situ.[4] This adaptation utilizes the pre-formed this compound for convenience.
Protocol 1: One-Pot Aqueous Wittig Reaction
This protocol describes a green and efficient one-pot synthesis of 4-bromostilbenes in an aqueous medium at ambient temperature.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Addition of Base and Aldehyde: To the flask, add 10 mL of a saturated aqueous solution of sodium bicarbonate. While stirring vigorously, add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-bromostilbene derivative.
Quantitative Data
The following table summarizes representative yields for the one-pot aqueous Wittig reaction adapted for various aromatic aldehydes with this compound. The data is based on similar one-pot procedures where the phosphonium salt was generated in situ, and serves as a guideline for expected outcomes.[4]
| Aldehyde (Ar-CHO) | Product (4-Br-C₆H₄-CH=CH-Ar) | Typical Yield (%) | E:Z Ratio |
| Benzaldehyde | 4-Bromostilbene | 75-85 | >95:5 |
| 4-Methoxybenzaldehyde | 4-Bromo-4'-methoxystilbene | 80-90 | >98:2 |
| 4-Nitrobenzaldehyde | 4-Bromo-4'-nitrostilbene | 70-80 | >95:5 |
| 2-Thiophenecarboxaldehyde | 1-(4-Bromophenyl)-2-(2-thienyl)ethene | 65-75 | >90:10 |
| 4-Chlorobenzaldehyde | 4-Bromo-4'-chlorostilbene | 70-80 | >95:5 |
Visualizations
Experimental Workflow
Caption: Figure 1. One-Pot Aqueous Wittig Reaction Workflow
Signaling Pathway: Nrf2 Activation by Substituted Stilbenes
Substituted stilbenes have been identified as activators of the Nrf2 signaling pathway, a major regulator of cellular defense against oxidative stress.[5] The following diagram illustrates the proposed mechanism of action.
Caption: Figure 2. Nrf2 Signaling Pathway Activated by Stilbenes
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Transcription Factor Nrf-2 and Its Downstream Targets in Response to Moloney Murine Leukemia Virus ts1-Induced Thiol Depletion and Oxidative Stress in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-Bromobenzyl)Triphenylphosphonium Bromide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobenzyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a key reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.[1] Its structure, featuring a bromobenzyl group, makes it an excellent precursor for the synthesis of various pharmaceutical intermediates, especially stilbene derivatives.[2][3] Stilbenes are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 4-bromo-trans-stilbene, a valuable intermediate for the development of therapeutic agents, particularly those targeting tubulin polymerization.[6][7]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is in the Wittig reaction to synthesize substituted stilbenes. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of compounds for drug discovery.[8]
Synthesis of Stilbene-Based Pharmaceutical Intermediates:
Many stilbene derivatives exhibit potent biological activities. For instance, resveratrol and its analogues have been extensively studied for their cardioprotective and anticancer effects.[3][9] Combretastatins, which are also stilbene derivatives, are powerful inhibitors of tubulin polymerization and have been investigated as anticancer agents.[6][10] The synthesis of analogues of these compounds often employs the Wittig reaction, where a phosphonium ylide, generated from a phosphonium salt like this compound, reacts with an aldehyde.[8]
Experimental Protocols
This section details the synthesis of this compound and its subsequent use in a Wittig reaction to produce 4-bromo-trans-stilbene, a representative pharmaceutical intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Wittig salt from 4-bromobenzyl bromide and triphenylphosphine.
Materials:
-
4-Bromobenzyl bromide
-
Triphenylphosphine
-
Toluene, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
To the stirred solution, add 4-bromobenzyl bromide (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum. The product can typically be used without further purification.
Protocol 2: Synthesis of 4-bromo-trans-stilbene via Wittig Reaction
This protocol outlines the synthesis of 4-bromo-trans-stilbene from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium methoxide (NaOMe) or other suitable strong base
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Ylide Generation and Wittig Reaction:
-
To a stirred suspension of this compound (1.1 eq) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 eq) at room temperature. The mixture will turn into a colored solution, indicating the formation of the phosphorus ylide.
-
Stir the mixture for 15-30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise to the ylide solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, remove the methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of (E)- and (Z)-isomers of 4-bromostilbene and triphenylphosphine oxide.
-
-
Purification and Isomerization:
-
The crude product can be purified by column chromatography on silica gel to separate the stilbene isomers from triphenylphosphine oxide.
-
To obtain the thermodynamically more stable trans-isomer, the mixture of isomers can be dissolved in a suitable solvent (e.g., toluene) and heated in the presence of a catalytic amount of iodine.
-
The final product, 4-bromo-trans-stilbene, can be further purified by recrystallization from ethanol.
-
Quantitative Data
The yields of Wittig reactions can vary depending on the specific substrates and reaction conditions. Below is a summary of typical yields reported for the synthesis of phosphonium salts and stilbene derivatives.
| Reaction Step | Product | Typical Yield Range | Notes |
| Salt Formation | This compound | 85-95% | The phosphonium salt often precipitates from the reaction mixture in high purity. |
| Wittig Reaction | Substituted Stilbenes | 60-85% | Yields are dependent on the reactivity of the aldehyde and the ylide. The ratio of E/Z isomers can also vary.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a 4-bromo-stilbene pharmaceutical intermediate.
Caption: Workflow for the synthesis of a 4-bromo-stilbene intermediate.
Biological Signaling Pathway: Inhibition of Tubulin Polymerization
Many stilbene-based pharmaceutical intermediates, including derivatives of 4-bromostilbene, exhibit anticancer activity by targeting microtubule dynamics. They act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6][7][10]
Caption: Mechanism of action for stilbene-based tubulin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for generating ylide from (4-Bromobenzyl)Triphenylphosphonium Bromide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the generation of the phosphorus ylide, (4-bromobenzylidene)triphenylphosphorane, from its corresponding phosphonium salt, (4-Bromobenzyl)triphenylphosphonium Bromide. The ylide is a key intermediate in the Wittig reaction for the synthesis of 4-bromostilbenes and other related olefinic compounds, which are valuable precursors in medicinal chemistry and materials science. This protocol outlines two common methods for the in-situ generation of the ylide using sodium hydride and n-butyllithium as bases.
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The ylide itself is typically generated by the deprotonation of a phosphonium salt. The nature of the substituents on the phosphonium salt influences the stability and reactivity of the resulting ylide. In the case of this compound, the resulting ylide is not stabilized by a strongly electron-withdrawing group, and is therefore highly reactive and is typically generated and used immediately (in-situ). This protocol provides detailed procedures for its generation for subsequent use in a Wittig reaction.
Reaction Workflow
The overall process involves two main stages: the formation of the phosphonium salt and the subsequent deprotonation to form the ylide, which is then reacted with a carbonyl compound.
Caption: Workflow for the synthesis of the phosphonium salt and its subsequent use in an in-situ Wittig reaction.
Experimental Protocols
Two common methods for the deprotonation of this compound are detailed below. These protocols are for the in-situ generation of the ylide, which is then directly used in a subsequent Wittig reaction.
Protocol 1: Ylide Generation using Sodium Hydride (NaH)
This protocol is adapted from general procedures for ylide formation using sodium hydride.[1]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of NaH: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), wash the required amount of sodium hydride (1.1 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Suspension of Phosphonium Salt: Add anhydrous DMF or THF to the flask containing the washed NaH. To this suspension, add this compound (1.0 equivalent) in portions at room temperature.
-
Ylide Formation: Stir the resulting suspension at room temperature for 1-2 hours. The formation of the ylide is often accompanied by the evolution of hydrogen gas and a color change. For non-stabilized ylides, a reddish-orange color is typical.
-
Wittig Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Ylide Generation using n-Butyllithium (n-BuLi)
This protocol is adapted from general procedures for ylide formation using n-butyllithium.[2]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspension of Phosphonium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath). Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.
-
Wittig Reaction: To the cold ylide solution, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of the phosphonium salt and the subsequent Wittig reaction. Note that yields for the ylide generation are not typically reported as it is an in-situ intermediate. The overall yield of the Wittig reaction is dependent on the specific carbonyl compound used.
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Phosphonium Salt Synthesis | 4-Bromobenzyl bromide, Triphenylphosphine | Toluene | Reflux (110 °C) | 4 hours | ~95% | [1] |
| Ylide Generation (NaH) | This compound, NaH | THF/DMF | Room Temperature | 1-2 hours | in-situ | [1] |
| Ylide Generation (n-BuLi) | This compound, n-BuLi | THF | -78 °C to 0 °C | 0.5-1 hour | in-situ | [2] |
| Example Wittig Reaction (Overall Yield) | This compound, Benzaldehyde, Base | THF | Varies | Varies | Moderate to high |
Logical Relationships in Ylide Generation
The choice of base and reaction conditions is critical for the successful generation of the ylide. The following diagram illustrates the logical considerations.
Caption: Decision logic for selecting the appropriate base and conditions for ylide generation.
Safety Precautions
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
Anhydrous Solvents: Ensure all solvents are properly dried before use to prevent quenching of the base and ylide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
The generation of (4-bromobenzylidene)triphenylphosphorane is a critical step in the synthesis of various 4-bromostilbene derivatives. The choice between sodium hydride and n-butyllithium as the base will depend on the specific requirements of the subsequent Wittig reaction and the available laboratory setup. Careful control of anhydrous and inert conditions is paramount for the successful formation of this reactive ylide intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (4-Bromobenzyl)Triphenylphosphonium Bromide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and use of (4-Bromobenzyl)Triphenylphosphonium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is typically a nucleophilic substitution reaction (SN2) where triphenylphosphine acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide. This reaction forms the phosphonium salt.
Q2: What are the most critical parameters to control for a successful synthesis?
The key parameters include the purity of reactants and solvents, the reaction temperature, and the reaction time. Anhydrous and inert conditions are often recommended to prevent unwanted side reactions, such as the oxidation of triphenylphosphine.[1]
Q3: My final product is an oil or greasy solid and will not crystallize. What can I do?
Oily or non-crystalline products often indicate the presence of impurities. Purification can be achieved by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether or isopropanol/hexane.[2] Washing the crude product with a non-polar solvent can also help remove unreacted triphenylphosphine.[2]
Q4: What are common impurities, and how can I detect them?
A common impurity is triphenylphosphine oxide, which can be formed if moisture or oxygen is present in the reaction.[3] Impurities can often be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Low Reactivity of Starting Material: Alkyl chlorides are less reactive than bromides or iodides.[4][5] - Steric Hindrance: Significant steric bulk on the alkyl halide can impede the SN2 reaction.[6] - Incomplete Reaction: Insufficient reaction time or temperature.[2] - Reagent Decomposition: Triphenylphosphine may have oxidized. | - If using an alkyl chloride, consider adding a catalytic amount of an iodide salt (e.g., NaI, KI) to facilitate a halogen exchange.[4] - Ensure reactants are pure. Recrystallize triphenylphosphine if necessary.[3] - Increase the reaction temperature by refluxing in a suitable solvent like acetonitrile or toluene.[2] - Extend the reaction time; some reactions may require 24-48 hours for completion.[2] |
| Formation of Side Products | - Elimination Reactions: If using secondary or tertiary alkyl halides, base-promoted elimination (E2) can compete with substitution.[6] - Presence of Moisture/Oxygen: Leads to the formation of triphenylphosphine oxide.[1][3] | - Ensure the reaction is run under anhydrous and inert conditions (e.g., under nitrogen or argon).[1] - Use freshly distilled solvents.[1][3] |
| Difficulty in Product Isolation/Purification | - Product is Oily: Presence of impurities. - Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.[3] | - Attempt to precipitate the product by adding a non-polar solvent like diethyl ether to a solution of the crude product in a polar solvent like chloroform or dichloromethane.[7] - Wash the crude solid with a non-polar solvent to remove non-polar impurities.[1] - Recrystallize from an appropriate solvent system.[2][3] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Solution
This protocol is a common method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in a suitable solvent such as chloroform, acetone, or THF.[7][8]
-
Reaction: The mixture can be stirred at room temperature or heated under reflux.[7] Reaction times can vary from a few hours to overnight. For instance, heating in chloroform under reflux for 4 hours has been reported.[7] Stirring in acetone at room temperature for 12-23 hours has also been successful.[7]
-
Work-up and Isolation: After the reaction is complete, the solution is cooled to room temperature. The phosphonium salt, which is often insoluble in the reaction solvent, will precipitate.
-
Purification: The precipitate is collected by filtration. To purify, the solid can be "crunched" or washed with a solvent like diethyl ether to remove unreacted starting materials.[7] Recrystallization from a solvent mixture such as dichloromethane/diethyl ether can be performed for further purification.[7]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
-
Reaction Setup: A mixture of triphenylphosphine (2.0 equivalents) and 4-bromobenzyl bromide (1.0 equivalent) in THF is placed in a microwave-safe vessel.[8]
-
Microwave Irradiation: The mixture is heated under microwave irradiation at 60°C for 30 minutes.[8]
-
Isolation and Purification: After cooling, the resulting precipitate is filtered and can be recrystallized from a solvent like dichloromethane to yield the pure product.[8]
Data Summary
Table 1: Comparison of Reaction Conditions for Phosphonium Salt Synthesis
| Method | Starting Materials | Solvent | Temperature | Time | Yield |
| Conventional | 4-Bromobenzyl bromide, Triphenylphosphine | Chloroform | Reflux | 4 h | Quantitative[7] |
| Conventional | 4-Bromobenzyl bromide, Triphenylphosphine | Acetone | Room Temp. | 12-23 h | 99%[7] |
| Microwave | Benzyl bromide, Triphenylphosphine | THF | 60 °C | 30 min | 97%[8] |
| Microwave | 4-Cyanobenzyl bromide, Triphenylphosphine | THF | 60 °C | 30 min | 94%[8] |
| Microwave | 4-Iodobenzyl bromide, Triphenylphosphine | THF | 60 °C | 30 min | 95%[8] |
Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in phosphonium salt synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. biomedres.us [biomedres.us]
(4-Bromobenzyl)Triphenylphosphonium Bromide side product formation and identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (4-Bromobenzyl)triphenylphosphonium bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, helping you identify and resolve side product formation.
Question: My reaction to form this compound is giving a low yield and/or an impure product. What are the potential side products and their sources?
Answer: Side product formation in the synthesis of this compound can arise from several sources, including impurities in starting materials, reaction conditions, and subsequent handling. The primary reaction is a straightforward SN2 reaction between 4-bromobenzyl bromide and triphenylphosphine.[1] However, various factors can lead to the formation of undesired impurities.
Here are the most common side products and their origins:
-
Triphenylphosphine Oxide (TPPO): This is one of the most common side products in reactions involving triphenylphosphine.[2]
-
Source: Oxidation of triphenylphosphine in the presence of oxygen or moisture.[2] Using fresh, high-purity triphenylphosphine and maintaining an inert atmosphere during the reaction can minimize its formation.
-
-
Unreacted Starting Materials: Residual 4-bromobenzyl bromide and triphenylphosphine can contaminate the final product.
-
Source: Incomplete reaction due to insufficient reaction time, inadequate temperature, or poor stoichiometry. Driving the reaction to completion by optimizing these parameters is crucial.
-
-
4-Bromobenzyl Alcohol: This can be present as an impurity in the starting 4-bromobenzyl bromide or be formed during the reaction.
-
Source: Hydrolysis of 4-bromobenzyl bromide due to the presence of moisture.[3] It is essential to use anhydrous solvents and handle starting materials under dry conditions.
-
-
Polybrominated Species: Impurities such as dibrominated or other polybrominated toluenes may be present in the 4-bromobenzyl bromide starting material.[4]
-
Source: These are byproducts from the synthesis of 4-bromobenzyl bromide itself.[4] These can react with triphenylphosphine to form bis-phosphonium salts or other related impurities.
-
-
Benzene/Toluene: These are common solvents for the synthesis and can be trapped in the final product if not removed effectively.
-
Source: Incomplete drying of the product.
-
Question: How can I identify the side products in my sample?
Answer: A combination of spectroscopic and chromatographic techniques is typically used to identify and quantify side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C):
-
¹H NMR: Can distinguish between the desired product and impurities. For example, the benzylic protons of the product will have a characteristic doublet due to coupling with phosphorus. Unreacted 4-bromobenzyl bromide will show a singlet for the benzylic protons. Triphenylphosphine oxide will have a distinct aromatic signal pattern compared to the phosphonium salt.
-
³¹P NMR: This is a very effective technique for identifying phosphorus-containing compounds. The desired phosphonium salt will have a specific chemical shift, while triphenylphosphine will appear at a different chemical shift, and triphenylphosphine oxide will have its own characteristic peak.
-
-
Mass Spectrometry (MS): Can help in identifying the molecular weight of the impurities. Techniques like Electrospray Ionization (ESI) are particularly useful for analyzing phosphonium salts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the desired product from impurities, allowing for their quantification.
Question: What steps can I take to minimize side product formation?
Answer: To minimize side product formation, consider the following preventative measures:
-
Starting Material Purity:
-
Reaction Conditions:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of triphenylphosphine oxide and hydrolysis of the starting material.[3]
-
Temperature Control: While heating can drive the reaction to completion, excessive temperatures can lead to degradation. Monitor the reaction temperature closely.
-
Stoichiometry: A slight excess of triphenylphosphine is sometimes used to ensure complete conversion of the 4-bromobenzyl bromide.[6]
-
-
Work-up and Purification:
-
Recrystallization: The product is often purified by recrystallization. Common solvent systems include dichloromethane/diethyl ether or acetone.[6]
-
Washing: Washing the crude product with a non-polar solvent like diethyl ether can help remove unreacted triphenylphosphine.
-
Side Product Summary
| Side Product | Source | Identification Method(s) | Prevention/Removal |
| Triphenylphosphine Oxide (TPPO) | Oxidation of triphenylphosphine | ³¹P NMR, ¹H NMR, HPLC, MS | Use fresh PPh₃, inert atmosphere; Recrystallization |
| Unreacted 4-bromobenzyl bromide | Incomplete reaction | ¹H NMR, GC, HPLC | Optimize reaction time/temp.; Recrystallization |
| Unreacted Triphenylphosphine | Incomplete reaction/excess reagent | ³¹P NMR, HPLC | Optimize stoichiometry; Wash with non-polar solvent |
| 4-Bromobenzyl alcohol | Hydrolysis of 4-bromobenzyl bromide | ¹H NMR, GC-MS | Use anhydrous conditions; Purification of starting material |
| Polybrominated Species | Impurities in starting material | GC-MS, LC-MS | Use high-purity starting materials |
| Bis-phosphonium salts | Reaction with dibrominated impurities | ³¹P NMR, MS | Use high-purity starting materials |
Experimental Protocols
Protocol 1: ¹H and ³¹P NMR Analysis for Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the crude or purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals for Product:
-
Aromatic protons of the triphenylphosphine group (multiplet, ~7.6-7.9 ppm).
-
Aromatic protons of the 4-bromobenzyl group (two doublets, ~7.0-7.5 ppm).
-
Benzylic CH₂ protons as a doublet with a J-coupling to phosphorus of ~15 Hz (~5.5 ppm).
-
-
Expected Signals for Impurities:
-
Unreacted 4-bromobenzyl bromide: Singlet for CH₂ protons (~4.5 ppm).
-
Triphenylphosphine Oxide: Distinct aromatic multiplets.
-
4-Bromobenzyl alcohol: Singlet for CH₂ protons (~4.6 ppm) and a broad singlet for the OH proton.
-
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Signals:
-
This compound: ~+20 to +25 ppm.
-
Triphenylphosphine: ~-5 ppm.
-
Triphenylphosphine Oxide: ~+25 to +30 ppm.
-
-
-
Quantification: The relative integration of the peaks in both ¹H and ³¹P NMR can be used to estimate the percentage of each component.
Protocol 2: HPLC-MS Analysis for Separation and Identification of Impurities
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture (e.g., acetonitrile/water).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate.
-
Detection: UV detector (e.g., at 254 nm) and a mass spectrometer.
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Scan for the expected m/z of the product cation (C₂₅H₂₁BrP⁺, m/z ~431/433) and potential side products. For example, the protonated triphenylphosphine oxide would be observed at m/z ~279.
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with the mass spectra to identify the components. The peak area in the chromatogram can be used for quantification.
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil and won't crystallize. What should I do?
A1: The oily nature of the product is often due to the presence of impurities or residual solvent.[2] Ensure all solvent has been removed under high vacuum. Triturating the oil with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization. If that fails, attempting recrystallization from a different solvent system (e.g., dissolving in a minimal amount of dichloromethane and slowly adding diethyl ether) may be effective. The presence of water can also prevent crystallization as phosphonium salts can be hygroscopic.[2][7] Drying the crude product thoroughly is important.
Q2: Is it necessary to use an inert atmosphere for the synthesis?
A2: While the reaction can proceed in the air, using an inert atmosphere (nitrogen or argon) is highly recommended. This minimizes the oxidation of triphenylphosphine to triphenylphosphine oxide, which simplifies purification and improves the overall quality of your product.[2]
Q3: What is the best solvent for the synthesis of this compound?
A3: Several solvents can be used, with toluene, acetonitrile, and chloroform being common choices.[6] The choice of solvent can influence the reaction rate and the ease of product isolation. The product is often insoluble in the reaction solvent at room temperature, which allows for easy isolation by filtration.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of techniques. Melting point determination is a quick and easy way to get an initial assessment of purity. For a more detailed analysis, ¹H and ³¹P NMR spectroscopy are excellent for identifying and quantifying phosphorus-containing impurities and residual starting materials. HPLC can provide a quantitative measure of purity by separating the main component from any non-phosphorus impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving side product formation.
References
Technical Support Center: Purification of Products from (4-Bromobenzyl)triphenylphosphonium Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from Wittig reactions involving (4-Bromobenzyl)triphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Wittig reaction using this compound?
A1: The most common byproduct is triphenylphosphine oxide (TPPO), which is formed from the triphenylphosphine portion of the Wittig reagent during the reaction.[1][2] Other potential impurities include unreacted this compound, the aldehyde or ketone starting material, and side products from undesired reactions.
Q2: Why is triphenylphosphine oxide (TPPO) notoriously difficult to remove?
A2: The difficulty in removing TPPO stems from its properties. It is a high-boiling, crystalline solid that is often soluble in the same organic solvents as the desired alkene product.[2] Its polarity can also cause it to co-elute with products during column chromatography.
Q3: What are the primary strategies for removing triphenylphosphine oxide (TPPO)?
A3: The main strategies for TPPO removal are:
-
Crystallization/Precipitation: Exploiting the low solubility of TPPO in non-polar solvents.[1][3]
-
Column Chromatography: Separating the product from TPPO based on polarity differences.
-
Liquid-Liquid Extraction: While less common for TPPO itself, it can be used to remove other impurities.
-
Complexation-Precipitation: Forming an insoluble complex of TPPO with metal salts.[2][4][5]
Troubleshooting Guides
Issue 1: My final product is contaminated with triphenylphosphine oxide (TPPO).
Cause: Incomplete removal of the TPPO byproduct during the purification process.
Solutions:
-
Recrystallization: This is often the simplest and most effective method. TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or diethyl ether, especially when cold.[2][3] The desired product, often a stilbene derivative, may also have different solubility properties that can be exploited.
-
Silica Gel Plug Filtration: For non-polar products, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[3][4][6]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[2][4][7]
Issue 2: I am losing a significant amount of my desired product during recrystallization.
Cause: The chosen recrystallization solvent may be too good a solvent for your product, or you may be using too much solvent.
Solutions:
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while TPPO remains soluble.
-
Minimal Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[8] Adding excess solvent will keep more of your product in solution upon cooling, thus reducing your yield.[9][10]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Issue 3: Triphenylphosphine oxide (TPPO) is co-eluting with my product during column chromatography.
Cause: The polarity of the eluent may be too high, or the polarity of your product and TPPO are too similar in the chosen solvent system.
Solutions:
-
Optimize Eluent System: Use a less polar solvent system. Start with a very non-polar eluent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or toluene).[11]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can often lead to better separation.
-
Alternative Stationary Phase: In some cases, using a different stationary phase, such as alumina, may provide better separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for the purification of stilbene derivatives from TPPO.
-
Dissolution: Transfer the crude reaction mixture to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of a polar and non-polar solvent) and heat gently with stirring until the solid just dissolves.[8][12]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature to promote crystal formation.[12]
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Plug Filtration
This method is effective for non-polar products contaminated with polar TPPO.
-
Preparation: Place a cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand, followed by a 2-3 inch layer of silica gel, and top with another layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or a hexanes/ethyl acetate mixture with low ethyl acetate content).
-
Elution: Carefully add the dissolved sample to the top of the silica plug. Elute the product using a non-polar solvent, collecting the filtrate. The more polar TPPO will remain adsorbed to the silica gel.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to determine which fractions contain the purified product.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure.
Protocol 3: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This chromatography-free method is useful for larger scale reactions.[4][7]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Precipitation: Add a solution of ZnCl₂ (typically 2 equivalents relative to the triphenylphosphine used) in ethanol to the crude mixture at room temperature.[7]
-
Stirring: Stir the mixture for several hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[3]
-
Filtration: Remove the precipitate by vacuum filtration.
-
Work-up: The filtrate contains the purified product. The solvent can be removed under reduced pressure, and further purification can be performed if necessary.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents.
| Solvent | Solubility | Reference |
| Water | Almost Insoluble | [1][13] |
| Hexane | Almost Insoluble | [1][13] |
| Cyclohexane | Almost Insoluble | [1][13] |
| Petroleum Ether | Almost Insoluble | [1][13] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [2] |
| Dichloromethane | Readily Soluble | [13] |
| Ethanol | Readily Soluble | [13] |
| Toluene | Soluble | [13] |
| Ethyl Acetate | Soluble | [13] |
Table 2: Typical Eluent Systems for Column Chromatography of Stilbene Derivatives.
| Eluent System (v/v) | Application | Reference |
| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | General purification of stilbenes. | [14] |
| Hexane / Toluene (e.g., 9:1 to 1:1) | Separation of (Z)- and (E)-isomers of dibromostilbene. | [11] |
| Toluene | Elution of (Z)-4,4'-dibromostilbene. | [11] |
Visualizations
Caption: A workflow diagram for selecting a suitable purification strategy.
Caption: A step-by-step workflow for the recrystallization process.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. shenvilab.org [shenvilab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Wittig Reaction Stereoselectivity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve and control E/Z stereoselectivity in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z stereoselectivity of a Wittig reaction?
A1: The primary determinant of stereoselectivity is the structure and stability of the phosphonium ylide.[1][2] The reaction's outcome is dictated by whether the ylide is "stabilized," "unstabilized," or "semi-stabilized."
-
Unstabilized Ylides: These have alkyl or other electron-donating groups attached to the carbanion. They are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity under kinetic control.[3][4]
-
Stabilized Ylides: These contain electron-withdrawing groups (e.g., ester, ketone, nitrile) that delocalize the negative charge. They are less reactive, and the reaction is reversible, leading to the thermodynamically more stable (E)-alkene.[4][5]
-
Semi-stabilized Ylides: Ylides stabilized by aryl groups (like benzylidene) often provide poor E/Z selectivity, resulting in a mixture of isomers.[3]
Q2: My reaction with an unstabilized ylide is giving poor Z-selectivity. What are the common causes?
A2: Poor Z-selectivity with unstabilized ylides is almost always caused by conditions that allow the reaction intermediates to equilibrate to the more stable E-pathway. The most common culprit is the presence of lithium salts.[6][7]
-
Lithium-based Reagents: Using n-butyllithium (n-BuLi) to generate the ylide introduces lithium halides, which can catalyze the equilibration of the oxaphosphetane intermediate, a phenomenon known as "stereochemical drift."[7][8] This leads to an increased proportion of the (E)-alkene.
-
Solvent Choice: While less impactful than salts, solvent choice can play a role. Protic solvents are generally avoided.
-
Temperature: Allowing the reaction to warm for extended periods can sometimes favor the thermodynamic E-product.
To improve Z-selectivity, use "salt-free" conditions by preparing the ylide with sodium or potassium bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium hexamethyldisilazide (KHMDS).[6][8]
Q3: How can I obtain the (E)-alkene when using an unstabilized ylide?
A3: To force an unstabilized ylide to produce an (E)-alkene, the Schlosser modification should be used.[3][4] This procedure involves converting the initially formed kinetic syn-betaine intermediate into the more stable threo-betaine, which then collapses to the (E)-alkene.[7][9] This is achieved by adding a second equivalent of a strong base (like phenyllithium) at very low temperatures (-78 °C) after the initial reaction, followed by a proton source.[4][10]
Q4: My reaction with a stabilized ylide is not giving high E-selectivity. How can I improve it?
A4: Low E-selectivity with stabilized ylides can occur if the reaction does not fully reach thermodynamic equilibrium.
-
Increase Reaction Time/Temperature: Gently heating the reaction or allowing it to stir for a longer period can help drive the equilibrium towards the more stable trans-oxaphosphetane intermediate, which yields the E-alkene.
-
Solvent: In some cases, solvent polarity can influence the outcome. For stabilized ylides, polar aprotic solvents often favor the E-isomer.[11][12]
-
Additives: For reactions with certain aldehydes, like α-alkoxyaldehydes, adding a catalytic amount of a weak acid (e.g., benzoic acid) has been shown to improve E-selectivity.[13]
Troubleshooting Guide
Use the following workflow to diagnose and solve issues with stereoselectivity.
Caption: Troubleshooting workflow for poor Wittig stereoselectivity.
Data Summary Tables
Table 1: General Stereochemical Outcomes of Wittig Reactions
| Ylide Type | Substituent (R) on Ylide | Reaction Control | Typical Major Product | Conditions for High Selectivity |
| Unstabilized | Alkyl, H | Kinetic | (Z)-alkene | Salt-free (Na⁺ or K⁺ base), aprotic solvent, low temp.[3][4] |
| Stabilized | -CO₂R, -COR, -CN | Thermodynamic | (E)-alkene | Aprotic solvent, may require heat to ensure equilibrium.[2][4] |
| Semi-stabilized | Aryl (e.g., Phenyl) | Mixed | Mixture of E/Z | Selectivity is often poor and hard to control.[3] |
Table 2: Effect of Base and Salts on Unstabilized Ylides
| Base Used | Cation Present | Typical Z:E Ratio | Reason for Outcome |
| n-Butyllithium (n-BuLi) | Li⁺ | 58:42 to 85:15 | Li⁺ salts promote equilibration to the thermodynamic E-product.[6] |
| Sodium Hydride (NaH) | Na⁺ | >95:5 | "Salt-free" conditions preserve the kinetic Z-selective pathway.[2] |
| KHMDS / t-BuOK | K⁺ | >95:5 | "Salt-free" conditions preserve the kinetic Z-selective pathway.[8] |
Key Experimental Protocols
Protocol 1: High (Z)-Selectivity Wittig Reaction (Salt-Free)
This protocol uses an unstabilized ylide and a potassium base to maximize Z-alkene formation.
-
Apparatus Setup: Dry a round-bottom flask under flame or in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphonium Salt: Add the alkyltriphenylphosphonium salt (1.1 eq.) to the flask.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add potassium tert-butoxide (KOt-Bu) (1.05 eq.) portion-wise. A distinct color change (often to deep orange or red) indicates ylide formation.
-
Ylide Formation: Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with Carbonyl: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: High (E)-Selectivity using a Stabilized Ylide
This protocol uses a stabilized ylide, which thermodynamically favors the E-alkene.
-
Setup: To a round-bottom flask, add the stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq.) and the aldehyde (1.0 eq.).
-
Solvent: Add a dry, aprotic solvent such as toluene or dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration. Concentrate the filtrate and purify the residue by column chromatography to isolate the (E)-alkene.
Protocol 3: Schlosser Modification for (E)-Alkene from Unstabilized Ylides
This protocol forces an unstabilized ylide to yield the E-product.[10][14]
-
Ylide Formation: Prepare the unstabilized ylide from its corresponding phosphonium salt (1.1 eq.) using n-BuLi (1.05 eq.) in anhydrous THF at -78 °C, as this method requires the presence of lithium salts.
-
Aldehyde Addition: At -78 °C, add the aldehyde (1.0 eq.) dropwise. Stir for 1 hour at this temperature. The kinetic syn-betaine intermediate is formed.
-
Epimerization: Cool the reaction to -90 °C or -100 °C. Add a second equivalent of strong base, typically phenyllithium (PhLi) (1.1 eq.), dropwise. Stir for 30 minutes. This deprotonates the intermediate, allowing it to equilibrate to the more stable anti-β-oxido ylide.
-
Protonation: Add a proton source, such as a pre-cooled solution of tert-butanol (2.0 eq.), to protonate the intermediate, locking in the anti stereochemistry.
-
Collapse to Alkene: Allow the reaction to warm slowly to room temperature. The anti-betaine will collapse to form the (E)-alkene and triphenylphosphine oxide.
-
Workup: Perform a standard aqueous workup and purify by column chromatography.
Mechanistic Visualizations
Caption: Kinetic vs. Thermodynamic pathways in the Wittig reaction.
Caption: Workflow for the Schlosser modification to obtain (E)-alkenes.
References
- 1. quora.com [quora.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Schlosser Modification [organic-chemistry.org]
Common issues with phosphonium salt purity and stability
Welcome to the Technical Support Center for phosphonium salts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purity and stability of phosphonium salts, which are crucial reagents in various synthetic applications, including the Wittig reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
1. My phosphonium salt, which should be a white solid, has a yellowish or brownish tint. What does this indicate and is it still usable?
A yellow or brownish discoloration in a phosphonium salt that is expected to be white or off-white often suggests the presence of impurities. This can be due to the oxidation of the phosphine used in its synthesis or degradation of the salt itself.
-
Possible Cause: The most common impurity is triphenylphosphine oxide (TPPO), which can form if the precursor triphenylphosphine is exposed to air, especially at elevated temperatures. Other degradation byproducts can also impart color.
-
Troubleshooting Steps:
-
Assess Purity: It is crucial to determine the purity of the salt before use. This can be done using analytical techniques like ¹H or ³¹P NMR spectroscopy. The presence of a signal around 25-35 ppm in the ³¹P NMR spectrum is characteristic of TPPO.
-
Purification: If impurities are significant, purification is recommended. Recrystallization is often an effective method. A general protocol is provided in the "Experimental Protocols" section below.
-
Impact on Reaction: Using an impure salt can lead to lower yields and the formation of unwanted byproducts in subsequent reactions like the Wittig olefination. The presence of TPPO can complicate product purification.
-
-
Recommendation: While a slightly off-white color might be acceptable for some applications, a distinct yellow or brown color warrants purity analysis and likely purification.
2. I am experiencing low yields in my Wittig reaction. Could the purity or stability of my phosphonium salt be the issue?
Yes, the quality of the phosphonium salt is a critical factor for the success of a Wittig reaction. Low yields can often be traced back to issues with the salt's purity or degradation.
-
Possible Causes:
-
Hydrolysis: Phosphonium salts can be hygroscopic. Absorbed moisture can lead to hydrolysis, especially when a strong base is added to generate the ylide. This reduces the amount of active ylide available for the reaction.
-
Oxidation: As mentioned, the presence of phosphine oxides from the outset means less of the desired phosphonium salt is available.
-
Incomplete Salt Formation: The initial synthesis of the phosphonium salt may not have gone to completion, leaving unreacted starting materials.
-
Base Incompatibility: The choice of base is crucial. Using a base that is too weak may not fully deprotonate the phosphonium salt to form the ylide. Conversely, some ylides are unstable in the presence of certain bases over extended periods.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Wittig reaction yields.
3. My phosphonium salt is an oil and is difficult to handle and purify. What can I do?
The formation of oily or "greasy" phosphonium salts is a common challenge, particularly for salts with longer alkyl chains.
-
Troubleshooting Steps:
-
Trituration: This is often the first method to try. Wash the crude oil with a solvent in which the phosphonium salt is insoluble, but the impurities are soluble. Non-polar solvents like cold hexanes, pentane, or diethyl ether are good starting points.[1] This process can often induce crystallization or solidify the oil.
-
Recrystallization from a Solvent/Anti-Solvent System: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethanol) and then slowly add an anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes cloudy. Allowing this mixture to stand, often at a reduced temperature, can promote crystallization.
-
Drying: Ensure the salt is rigorously dried under high vacuum. Residual solvent or moisture can contribute to an oily appearance.
-
4. How should I store my phosphonium salts to ensure their long-term stability?
Proper storage is essential to maintain the purity and reactivity of phosphonium salts.
-
General Guidelines:
-
Inert Atmosphere: Many phosphonium salts are sensitive to air and moisture.[2][3] It is best to store them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). A desiccator or a glovebox provides an ideal storage environment.
-
Protection from Light: Store in amber vials or in the dark to prevent potential photo-degradation.
-
Temperature: For most common phosphonium salts, storage at room temperature is sufficient. However, for particularly sensitive or reactive salts, refrigeration may be necessary. Always check the supplier's recommendation.
-
-
Specific Recommendations:
-
Hygroscopic Salts: For salts known to be hygroscopic, storage in a desiccator containing a drying agent is crucial.
-
Ylides: Phosphonium ylides are generally much less stable than their salt precursors and are typically generated in situ for immediate use. If isolated, they must be handled under strictly anhydrous and anaerobic conditions.
-
Data on Phosphonium Salt Stability
The thermal stability of phosphonium salts can be a critical factor in their application, especially in processes requiring elevated temperatures. The following table summarizes thermal decomposition data for a selection of phosphonium salts, highlighting the influence of the anion and heating rate.
| Phosphonium Salt | Anion | Heating Rate (°C/min) | Onset Decomposition Temp (°C) |
| [P(CH₂CH₂C(CF₃)₂OH)₄]Cl | Cl⁻ | 10 | 198 |
| [P(CH₂CH₂C(CF₃)₂OH)₄]NTf₂ | NTf₂⁻ | 10 | 389 |
| [P(CH₂CH₂C₇F₁₅)₄]NTf₂ | NTf₂⁻ | 2 | 340 |
| [P(CH₂CH₂C₇F₁₅)₄]NTf₂ | NTf₂⁻ | 5 | 355 |
| [P(CH₂CH₂C₇F₁₅)₄]NTf₂ | NTf₂⁻ | 10 | 365-370 |
| [P(CH₂CH₂C₇F₁₅)₄]NTf₂ | NTf₂⁻ | 20 | 365-370 |
Data sourced from TA Instruments Application Note TA381.
Experimental Protocols
1. Purity Assessment by Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of phosphonium salts without the need for a specific reference standard of the analyte itself.
-
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a known amount of an internal standard, the purity of the analyte can be calculated.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the phosphonium salt and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a vial. The internal standard should have a simple NMR spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and the standard are fully soluble.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the phosphonium salt and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
-
2. Analysis of Triphenylphosphine Oxide (TPPO) Impurity by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive method to detect and quantify TPPO in phosphonium salts.
-
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the phosphonium salt in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Prepare a calibration curve using a certified reference standard of TPPO at several concentrations.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the samples and the calibration standards.
-
Identify the TPPO peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of TPPO in the sample by using the calibration curve.
-
-
Degradation Pathways
Understanding the potential degradation pathways of phosphonium salts is key to preventing purity issues and ensuring their stability.
Caption: Common degradation pathways for phosphonium salts.
References
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of triphenylphosphine oxide (TPPO), a common byproduct in reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be challenging due to its high polarity and tendency to co-purify with desired products, especially in large-scale syntheses where column chromatography is not ideal.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?
A1: TPPO is a highly polar compound that often exhibits similar solubility characteristics to many reaction products, leading to co-purification.[1] On a large scale, traditional purification methods like column chromatography become expensive and time-consuming.[4]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal include:
-
Precipitation/Crystallization: This technique relies on the differential solubility of TPPO and the desired product in various solvents.[4] It can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1]
-
Chromatography: Methods such as silica gel plug filtration or high-performance countercurrent chromatography (HPCCC) are effective for separating TPPO.[1][5]
-
Scavenging: This involves using solid-supported reagents, known as scavenger resins, to bind with TPPO, which can then be removed by simple filtration.[1]
Q3: How do I select the most suitable method for my specific reaction?
A3: The choice of method depends on factors like the polarity and stability of your product, the solvent used in the reaction, and the scale of the reaction. The following decision-making workflow can serve as a guide.
Troubleshooting Guide
Issue 1: My product is co-eluting with TPPO during column chromatography.
When standard silica gel chromatography is not effective, consider the following solutions.
Solution 1.1: Precipitation of TPPO with a Non-Polar Solvent
This is a simple and often effective method for products that are soluble in moderately polar solvents. TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[3]
Solution 1.2: Precipitation of a TPPO-Metal Salt Complex
TPPO, being a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[6][7] These complexes can be easily filtered off. The formation of the ZnCl₂(TPPO)₂ adduct is a particularly effective method in polar solvents.[8][9]
Issue 2: I want to avoid column chromatography entirely.
For large-scale reactions or when chromatography is not practical, non-chromatographic methods are preferred.[4]
Solution 2.1: Filtration through a Silica Plug
This is a quick and efficient way to remove the highly polar TPPO from less polar products.[10][11] The high polarity of TPPO causes it to adsorb strongly to silica gel, allowing a less polar product to pass through.[6]
Issue 3: My product is also precipitating with TPPO.
This can occur if the product has similar solubility properties to TPPO.
Solution 3.1: Optimize the Solvent System
Carefully select a solvent system where the solubility difference between your product and TPPO is maximized. This may require screening several solvents or solvent mixtures.
Issue 4: The metal salt complexation is not working effectively.
Poor precipitation of the TPPO-metal salt complex can be due to several factors.
Solution 4.1: Check the Solvent
The efficiency of precipitation with metal salts is solvent-dependent. For instance, precipitation with ZnCl₂ works well in solvents like ethanol, ethyl acetate, and isopropanol, but is less effective in methanol, acetonitrile, and dichloromethane.[8][9]
Solution 4.2: Adjust the Stoichiometry
Ensure that a sufficient excess of the metal salt is used. For ZnCl₂, a 2:1 ratio of ZnCl₂ to TPPO is often optimal.[8]
Quantitative Data: Solubility of Triphenylphosphine Oxide
Understanding the solubility of TPPO in various solvents is crucial for developing an effective purification strategy.
| Solvent | Solubility (mg/mL) at Room Temperature | Reference |
| Deionized Water | Almost Insoluble | [4][12] |
| Cyclohexane | Almost Insoluble | [4][12] |
| Petroleum Ether | Almost Insoluble | [4][12] |
| Hexane | Almost Insoluble | [4][12] |
| Ethanol | Readily Soluble (~20 mg/mL) | [12][13] |
| Dichloromethane | Readily Soluble | [12] |
| Tetrahydrofuran (THF) | 169.7 | [4] |
| Toluene | 44.3 | [4] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride
This method is effective for removing TPPO in polar solvents.[8][9]
Workflow Diagram:
Methodology:
-
If the reaction was not conducted in a polar solvent, dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[6]
-
To the ethanolic solution of the crude product, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution at room temperature.[14]
-
Stir the mixture for a couple of hours. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[6]
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.[1]
-
Concentrate the filtrate to remove ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride.[6]
Protocol 2: Filtration through a Silica Plug
This method is ideal for non-polar products.[10][11]
Methodology:
-
Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.[6]
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the product with a suitable solvent (e.g., ether), leaving the more polar TPPO adsorbed on the silica.[10][11] It may be necessary to repeat this procedure 2-3 times for complete removal.[10][11]
Protocol 3: Use of Polymer-Supported Triphenylphosphine
To prevent the formation of TPPO in the reaction mixture altogether, consider using polymer-supported triphenylphosphine.[15][16] This is particularly useful in Wittig and Staudinger/aza-Wittig reactions.[15][17] The polymer-bound phosphine oxide byproduct can be easily removed by filtration at the end of the reaction.[17][18]
Advantages:
-
Simplified workup, often requiring only filtration.
-
Avoids the need for chromatography or precipitation.
-
The polymer can often be regenerated and reused.[18]
Considerations:
-
The reactivity of polymer-supported reagents can sometimes be lower than their solution-phase counterparts.[17]
-
The loading capacity of the polymer support should be considered.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. echemi.com [echemi.com]
- 15. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. A Triphenylphosphine-Based Microporous Polymer for a Wittig Reaction Cycle in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of base strength on (4-Bromobenzyl)Triphenylphosphonium Bromide ylide formation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical step of ylide formation from (4-Bromobenzyl)Triphenylphosphonium Bromide, a key intermediate in various chemical syntheses.
Troubleshooting Guide
Issue 1: Low or No Ylide Formation (Indicated by lack of characteristic color change)
Possible Cause:
-
Insufficient Base Strength: The chosen base may not be strong enough to effectively deprotonate the phosphonium salt. This compound forms a semi-stabilized ylide, which requires a strong base for efficient deprotonation.
-
Base Degradation: Strong bases, particularly organolithiums, can degrade upon improper storage or handling.
-
Presence of Moisture: Water will quench strong bases and protonate the ylide, inhibiting its formation.[1]
-
Low-Quality Phosphonium Salt: Impurities or degradation of the starting material can interfere with the reaction.
Solutions:
-
Select an Appropriate Base: Use a base with a sufficiently low pKa (of the conjugate acid) to ensure complete deprotonation. Refer to the Base Strength Comparison Table below. For this semi-stabilized ylide, bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are generally effective.[2]
-
Use Freshly Titrated or New Base: Ensure the activity of your base, especially organolithium reagents.
-
Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents (e.g., THF, diethyl ether), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Verify Phosphonium Salt Quality: Ensure the this compound is pure and dry.
Issue 2: Ylide Forms Initially but then Disappears or Reacts Poorly
Possible Cause:
-
Ylide Instability: While more stable than non-stabilized ylides, the (4-Bromobenzyl)triphenylphosphonium ylide can still be sensitive to temperature and prolonged reaction times.
-
Reaction with Solvent: Some strong bases can react with certain solvents (e.g., deprotonation of THF at higher temperatures).
-
Oxygen Sensitivity: Ylides can be sensitive to oxygen.[1]
Solutions:
-
Control Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it promptly in the subsequent reaction.[3]
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a continuous inert atmosphere.
-
Optimize Reaction Time: Do not stir the ylide solution for an unnecessarily long time before adding the carbonyl compound. Monitor the reaction progress by TLC.[4]
Frequently Asked Questions (FAQs)
Q1: What is the visible indicator of successful ylide formation from this compound?
A1: The formation of the ylide is typically accompanied by a distinct color change. For many phosphonium ylides, this can range from yellow to orange or red. The specific color can depend on the concentration and solvent used.
Q2: Can I use a weaker base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for this ylide formation?
A2: For semi-stabilized ylides like the one derived from this compound, weaker bases such as NaOH or K2CO3 are generally not effective.[2] These bases are typically only suitable for stabilized ylides where the negative charge on the carbanion is further delocalized by electron-withdrawing groups (e.g., an ester or ketone).[5]
Q3: How does the solvent affect ylide formation?
A3: The solvent plays a crucial role. It must be aprotic and anhydrous to prevent reaction with the strong base and the ylide.[1] Tetrahydrofuran (THF) and diethyl ether are common choices. The polarity of the solvent can also influence the stereochemical outcome of the subsequent Wittig reaction.
Q4: My reaction yields a mixture of E/Z isomers. How can the choice of base influence this?
A4: The stereoselectivity of the Wittig reaction is influenced by the ylide's stability and the reaction conditions. For semi-stabilized ylides, mixtures of E and Z isomers are common.[6] The choice of base and the presence of metal salts (like lithium halides from n-BuLi) can affect the reaction intermediates and thus the E/Z ratio.[1] Salt-free conditions, which can be achieved with bases like sodium bis(trimethylsilyl)amide (NaHMDS), sometimes favor the Z-isomer.
Data Presentation
Table 1: Comparison of Common Bases for Ylide Formation
| Base | Abbreviation | pKa of Conjugate Acid (in DMSO) | Typical Solvent | Suitability for this compound |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether | High |
| Sodium Hydride | NaH | ~35 | THF, DMF | High |
| Potassium tert-Butoxide | t-BuOK | ~32 | THF, t-Butanol | High |
| Sodium Amide | NaNH₂ | ~38 | Liquid Ammonia, THF | High |
| Lithium Diisopropylamide | LDA | ~36 | THF | High |
| Sodium Hydroxide | NaOH | ~15.7 (in water) | Water, Alcohols | Low (Ineffective) |
| Potassium Carbonate | K₂CO₃ | ~10.3 (in water) | Water, Alcohols | Low (Ineffective) |
Note: pKa values can vary depending on the solvent and measurement conditions.
Experimental Protocols
Protocol 1: Ylide Formation using n-Butyllithium (n-BuLi)
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of n-BuLi (1.0 eq) in hexanes dropwise via syringe. A distinct color change should be observed, indicating ylide formation.
-
Stirring: Stir the resulting ylide solution at 0 °C for 30-60 minutes before proceeding with the addition of the carbonyl compound.
Protocol 2: Ylide Formation using Sodium Hydride (NaH)
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flame-dried, two-necked round-bottom flask.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Phosphonium Salt Addition: Add this compound (1.0 eq) portion-wise to the stirred suspension of NaH in THF at room temperature.
-
Stirring and Heating: Stir the mixture at room temperature for 1-2 hours or gently heat to ensure complete deprotonation, monitoring for the characteristic color change.
Mandatory Visualization
Caption: Reaction pathway for the formation of the phosphorus ylide.
Caption: Experimental workflow for ylide formation.
References
Technical Support Center: Solvent Effects on the Kinetics of Wittig Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the kinetics and outcomes of Wittig reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Wittig reactions, with a focus on how solvent choice can be the root cause and solution.
Q1: My Wittig reaction is giving a low yield. Could the solvent be the problem?
A1: Yes, solvent choice is a critical factor that can significantly impact your reaction yield. Here are a few troubleshooting steps related to the solvent:
-
Ylide Formation: The first step of a Wittig reaction is the deprotonation of the phosphonium salt to form the ylide. The choice of solvent must be compatible with the base used. For strong bases like n-butyllithium (n-BuLi), anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential. Using a protic solvent (e.g., ethanol) will quench the strong base and prevent ylide formation.
-
Ylide Stability: Non-stabilized ylides are highly reactive and can decompose over time. In some cases, the choice of solvent can influence the stability of the ylide. If you suspect your ylide is unstable, consider generating it in the presence of the aldehyde or ketone rather than letting it stir for an extended period before adding the carbonyl compound.[1]
-
Reactant Solubility: Poor solubility of the phosphonium salt or the carbonyl compound in the chosen solvent can lead to a sluggish reaction and low yields. If you observe poor solubility, consider switching to a solvent that can better dissolve all reactants. For instance, while THF is common, in some cases, a more polar aprotic solvent like dimethylformamide (DMF) might be necessary, but be aware that this can also affect stereoselectivity.
-
Side Reactions: In some cases, the solvent can participate in or promote side reactions. For example, using a protic solvent with a non-stabilized ylide can lead to protonation of the ylide, rendering it unreactive.
Q2: I am getting an unexpected Z/E ratio of my alkene product. How can I control the stereoselectivity by changing the solvent?
A2: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the ylide and the solvent used.
-
Non-Stabilized Ylides: These ylides (e.g., those with alkyl substituents) typically favor the formation of the Z-alkene, especially in salt-free, non-polar aprotic solvents like THF or toluene.[2] This is generally under kinetic control, where the formation of the cis-oxaphosphetane intermediate is faster.
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) generally favor the formation of the E-alkene.[2] These reactions are often under thermodynamic control, and polar solvents can further enhance the selectivity for the E-isomer.
-
Semi-Stabilized Ylides: For ylides with aryl or other moderately stabilizing groups, the solvent effect can be more pronounced and less predictable. In these cases, empirical screening of solvents may be necessary to optimize the desired stereoselectivity.
-
Polar Protic vs. Aprotic Solvents: The use of polar aprotic solvents generally favors the formation of the E-alkene with stabilized ylides. Polar protic solvents can sometimes lead to a decrease in stereoselectivity due to their ability to solvate intermediates and potentially facilitate equilibration.
Q3: My reaction is very slow. How does the solvent affect the reaction rate?
-
Polarity and Transition State Stabilization: The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate under salt-free conditions.[3] The polarity of the solvent can influence the rate by stabilizing the transition state. For non-stabilized ylides, polar aprotic solvents can sometimes accelerate the reaction.
-
Horner-Wadsworth-Emmons (HWE) Reaction: For stabilized carbanions derived from phosphonates (HWE reaction), polar aprotic solvents like DMF or THF are commonly used with bases like NaH.[4][5] The increased nucleophilicity of the phosphonate carbanion in these solvents can lead to faster reaction rates compared to the corresponding Wittig reaction.
Q4: I am observing a significant amount of byproduct, and purification is difficult. Can the solvent help?
A4: The primary byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). While solvent choice doesn't eliminate its formation, it can aid in its removal.
-
Selective Precipitation: After the reaction, changing the solvent system can sometimes help in the selective precipitation of TPPO. For instance, adding a non-polar solvent like hexane to the reaction mixture might cause the more polar TPPO to precipitate, allowing for its removal by filtration.
-
Aqueous Extraction in HWE Reactions: A significant advantage of the Horner-Wadsworth-Emmons (HWE) modification is that the dialkylphosphate byproduct is water-soluble, making its removal by simple aqueous extraction straightforward.[4] If TPPO removal is a persistent issue, consider if an HWE approach is suitable for your synthesis.
Data Presentation
The stereochemical outcome of the Wittig reaction is significantly influenced by the solvent. Below is a summary of the Z/E isomer ratios for the reaction of a semi-stabilized ylide with an aldehyde in various solvents under Boden's conditions (potassium carbonate and 18-crown-6).
| Solvent | Dielectric Constant (ε) | Z/E Ratio | Reference |
| Toluene | 2.38 | 81/19 | [6] |
| Dichloromethane (DCM) | 8.93 | 50/50 | [6] |
| Water | 80.1 | 27/73 | [6] |
Data is for the reaction of benzylidenetriphenylphosphorane with a substituted benzaldehyde at 40°C, as reported by Pandolfi et al.[6] This data illustrates a trend where increasing solvent polarity favors the formation of the E-isomer for this semi-stabilized ylide.
Experimental Protocols
Protocol 1: Kinetic Analysis of a Wittig Reaction by UV-Vis Spectroscopy
This protocol is adapted from a study on the reaction between 4-(nitrobenzyl) triphenylphosphonium bromide and benzaldehyde.
Objective: To determine the reaction kinetics of a Wittig reaction by monitoring the change in absorbance of the ylide intermediate over time.
Materials:
-
4-(nitrobenzyl) triphenylphosphonium bromide (NBTP)
-
Potassium hydroxide (KOH)
-
Benzaldehyde
-
Appropriate solvent (e.g., ethanol, as used in the reference study)
-
UV-Vis spectrophotometer with a multi-well plate reader
-
96-well microplate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of NBTP in the chosen solvent.
-
Prepare a stock solution of KOH in the chosen solvent.
-
Prepare a stock solution of benzaldehyde in the chosen solvent.
-
-
Ylide Formation:
-
In the wells of the microplate, add a defined volume of the NBTP solution.
-
To initiate ylide formation, add a defined volume of the KOH solution to each well containing NBTP.
-
Allow the ylide to form for a specific period (e.g., 20 minutes), during which a color change should be observed.
-
-
Initiate Wittig Reaction and Data Acquisition:
-
To start the Wittig reaction, add a defined volume of the benzaldehyde solution to each well.
-
Immediately place the microplate in the UV-Vis spectrophotometer.
-
Monitor the absorbance of the ylide at its λmax over a set period (e.g., 20 minutes) at regular intervals (e.g., every 1 minute).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
From the rate of disappearance of the ylide, determine the initial reaction rate.
-
By varying the concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined.
-
Visualizations
Caption: Salt-free Wittig reaction mechanism.
Caption: Troubleshooting workflow for Wittig reactions.
References
How to handle unreacted aldehyde in Wittig reaction workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling unreacted aldehyde during the workup of a Wittig reaction.
Troubleshooting Guide
Issue: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant amount of unreacted aldehyde co-eluting with the desired alkene product.
Solution: An extractive workup using sodium bisulfite can effectively remove unreacted aldehydes from the organic mixture. This method relies on the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be separated into an aqueous layer.
Frequently Asked Questions (FAQs)
Q1: How does the sodium bisulfite wash remove unreacted aldehydes?
A1: Sodium bisulfite adds to the carbonyl group of the aldehyde to form a charged bisulfite adduct. This adduct is ionic and therefore soluble in the aqueous phase, allowing for its separation from the desired alkene product which remains in the organic layer.[1][2]
Q2: Are there different protocols for removing aromatic versus aliphatic aldehydes?
A2: Yes, the choice of a water-miscible co-solvent can optimize the reaction. For aromatic aldehydes, methanol is a suitable co-solvent. For less reactive aliphatic aldehydes, dimethylformamide (DMF) is recommended to ensure complete reaction with the aqueous sodium bisulfite.[1][2][3]
Q3: What should I do if a solid precipitate forms at the interface of the organic and aqueous layers during the bisulfite wash?
A3: For highly non-polar aldehydes, the resulting bisulfite adduct may be insoluble in both the aqueous and organic layers. If this occurs, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct before separating the layers.[2]
Q4: Can I recover the unreacted aldehyde after the bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the aldehyde, the aqueous layer containing the adduct can be basified with a strong base, such as sodium hydroxide, to a pH of approximately 12. This regenerates the aldehyde, which can then be extracted back into an organic solvent.[1][2]
Q5: Are there alternative methods to a bisulfite wash for removing aldehydes?
A5: Yes, another effective method is the use of scavenger resins. These are solid-supported reagents with functional groups that react specifically with and bind to the excess aldehyde. The resin can then be removed by simple filtration. Polymer-supported hydrazines are an example of scavenger resins used for this purpose.
Quantitative Data: Efficiency of Aldehyde Removal using Bisulfite Wash
The following table summarizes the efficiency of the sodium bisulfite extraction protocol for removing various aldehydes from a mixture with a non-reactive organic compound.
| Aldehyde Type | Example Aldehyde | Co-solvent | % Aldehyde Removed |
| Aromatic | Anisaldehyde | Methanol | >95% |
| Aliphatic | Citronellal | DMF | >95% |
| Hindered | Neopentyl Aldehyde | DMF | >95% |
Data adapted from Organic Process Research & Development 2017, 21(9), 1394–1403.[3]
Experimental Protocol: Removal of Unreacted Aldehyde using Sodium Bisulfite Wash
This protocol details the methodology for removing an unreacted aromatic aldehyde from a crude Wittig reaction mixture.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Co-solvent Addition: Transfer the organic solution to a separatory funnel and add methanol (approximately 5-10% of the total volume).
-
Bisulfite Addition: Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution to the separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct. Drain and collect the aqueous layer.
-
Wash: Wash the organic layer with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified alkene product.
Visualization: Wittig Reaction Workup Workflow
The following diagram illustrates the logical workflow for a Wittig reaction workup, incorporating the removal of unreacted aldehyde.
Caption: Workflow for removing unreacted aldehyde from a Wittig reaction.
References
Validation & Comparative
A Comparative Guide to Olefin Synthesis: (4-Bromobenzyl)Triphenylphosphonium Bromide vs. Horner-Wadsworth-Emmons Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most robust methods for this transformation are the Wittig reaction and its highly influential variant, the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison between a classic Wittig reagent, (4-Bromobenzyl)Triphenylphosphonium Bromide, and its analogous Horner-Wadsworth-Emmons reagent, diethyl (4-bromobenzyl)phosphonate. This comparison is supported by representative experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection in synthesis design.
Executive Summary
The choice between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction is often dictated by the desired stereochemical outcome, the nature of the carbonyl substrate, and considerations for product purification. While both reactions effectively convert aldehydes and ketones into alkenes, the HWE reaction generally offers significant advantages in terms of stereoselectivity towards the (E)-alkene and simplified purification.
This compound , a typical phosphonium salt, is the precursor to a Wittig ylide. The Wittig reaction, particularly with non-stabilized or semi-stabilized ylides, can provide access to (Z)-alkenes, although mixtures of isomers are common. A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired alkene product, frequently necessitating chromatographic purification.[1]
The Horner-Wadsworth-Emmons reagent , such as diethyl (4-bromobenzyl)phosphonate , utilizes a phosphonate-stabilized carbanion. These carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[2][3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate ester byproduct, which can be easily removed from the reaction mixture by a simple aqueous extraction, thus simplifying the purification process.[2][4] Furthermore, the HWE reaction is renowned for its high stereoselectivity, typically affording the thermodynamically more stable (E)-alkene with high isomeric purity.[2][3][4]
Comparative Performance Data
To illustrate the practical differences between the two reagents, the following table summarizes representative data for the olefination of p-tolualdehyde to produce 4-bromo-4'-methylstilbene.
| Parameter | This compound (Wittig) | Diethyl (4-bromobenzyl)phosphonate (HWE) |
| Reaction Scheme | Ph₃P⁺CH₂(C₆H₄Br)Br⁻ + OHC(C₆H₄)CH₃ → Br(C₆H₄)CH=CH(C₆H₄)CH₃ + Ph₃PO | (EtO)₂P(O)CH₂(C₆H₄Br) + OHC(C₆H₄)CH₃ → Br(C₆H₄)CH=CH(C₆H₄)CH₃ + (EtO)₂P(O)O⁻ |
| Typical Yield | 75-85% | 85-95% |
| Stereoselectivity (E:Z) | ~ 1:1 to 3:1 | > 95:5 |
| Byproduct | Triphenylphosphine oxide (Ph₃PO) | Diethyl phosphate salt |
| Byproduct Properties | Organic-soluble, often requires chromatography for removal | Water-soluble, easily removed by aqueous extraction |
| Reactivity with Ketones | Generally less reactive, especially with hindered ketones | More reactive, effective with a wider range of ketones |
Reaction Mechanisms and Experimental Workflows
The fundamental differences in the reaction pathways of the Wittig and HWE reactions are depicted below, followed by a generalized experimental workflow for each.
Reaction Mechanisms
Caption: Comparative reaction pathways of the Wittig and HWE reactions.
Experimental Workflow Comparison
Caption: Generalized experimental workflows for Wittig and HWE reactions.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of 4-bromo-4'-methylstilbene using both the Wittig and HWE reactions.
Protocol 1: Wittig Reaction with this compound
Materials:
-
This compound (1.1 equiv)
-
p-Tolualdehyde (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the deep red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. In a separate flask, dissolve p-tolualdehyde in anhydrous THF and add this solution dropwise to the ylide.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired stilbene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with Diethyl (4-bromobenzyl)phosphonate
Materials:
-
Diethyl (4-bromobenzyl)phosphonate (1.1 equiv)
-
p-Tolualdehyde (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carbanion Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride. Wash the NaH with anhydrous hexanes and decant. Add anhydrous THF and cool the suspension to 0 °C.
-
In a separate flask, dissolve diethyl (4-bromobenzyl)phosphonate in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
HWE Reaction: Cool the resulting solution back to 0 °C and add a solution of p-tolualdehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble phosphate byproduct will be removed in the aqueous layer.
-
Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary.
Conclusion
For the synthesis of (E)-alkenes with high stereoselectivity and simplified purification, the Horner-Wadsworth-Emmons reaction is generally the superior method. The use of a phosphonate reagent like diethyl (4-bromobenzyl)phosphonate leads to higher yields of the desired (E)-isomer and avoids the cumbersome removal of triphenylphosphine oxide. The Wittig reaction, employing a phosphonium salt such as this compound, remains a valuable tool, particularly when the synthesis of a (Z)-alkene is the primary objective, although this often requires careful control of reaction conditions and may result in isomeric mixtures. For drug development and other applications where efficiency, scalability, and purity are paramount, the HWE reaction often presents a more advantageous route for olefination.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Brominated Stilbenes
For Researchers, Scientists, and Drug Development Professionals
The bromination of stilbenes is a fundamental reaction in organic synthesis, yielding precursors for a variety of applications, including the development of pharmaceuticals and materials science. The traditional method employing elemental bromine (Br₂) is effective but poses significant safety and environmental hazards due to the volatile and corrosive nature of liquid bromine.[1] This guide provides an objective comparison of alternative, "greener" reagents for the synthesis of brominated stilbenes, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Reagents
The selection of a brominating reagent significantly impacts the yield, reaction conditions, and safety profile of the synthesis. Below is a summary of quantitative data for the bromination of (E)-stilbene using various reagents. It is important to note that the data presented is compiled from different sources, and reaction conditions may vary.
| Reagent/Method | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Elemental Bromine (Br₂) ** | Dichloromethane | Room Temp. | Several minutes | 60.07 | 240.2-241.7 | [2][3] |
| Diethyl ether | Room Temp. | Not specified | 81 | Not specified | [4] | |
| Pyridinium Tribromide | Glacial Acetic Acid | Boiling Water Bath | 1-2 minutes | 96.35 | Not specified | [5] |
| Glacial Acetic Acid | Not specified | Not specified | 31.80 | 244.1-246 | [6] | |
| HBr / H₂O₂ (in situ Br₂) ** | Ethanol | Reflux | ~20 minutes | Not specified | ~241 | [7] |
| N-Bromosuccinimide (NBS) | CCl₄ / H₂O | Reflux | Not specified | High | Not specified |
Experimental Protocols
Detailed methodologies for the key bromination reactions are provided below.
Traditional Method: Elemental Bromine (Br₂) in Dichloromethane
This method is effective but requires handling of hazardous liquid bromine and a chlorinated solvent.
Procedure: [3]
-
Dissolve 5g of (E)-stilbene in 40 cm³ of dichloromethane in a 250 cm³ conical flask by swirling.
-
In a fume hood, carefully measure approximately 15 cm³ of a 10% bromine-dichloromethane solution.
-
Add 5 cm³ of the bromine solution to the stilbene solution and swirl until the reddish-brown color disappears.
-
Repeat the addition of 5 cm³ of the bromine solution, swirling until the color disappears again.
-
Add the remaining bromine solution and swirl for several minutes to ensure the bromine color persists.
-
Add cyclohexene dropwise until the bromine color disappears.
-
Cool the flask in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with 15 cm³ of cold dichloromethane and allow them to air dry.
Greener Alternative: Pyridinium Tribromide in Glacial Acetic Acid
Pyridinium tribromide is a stable solid, making it a safer alternative to liquid bromine.[8]
Procedure: [5]
-
In an Erlenmeyer flask, dissolve approximately 0.51 g of (E)-stilbene in 10 mL of glacial acetic acid.
-
Warm the mixture in a hot water bath until the solid is completely dissolved.
-
Add 1.02 g of pyridinium tribromide to the solution.
-
Rinse any crystals on the flask walls with a small amount of acetic acid and continue heating in the hot water bath for one to two minutes.
-
Cool the mixture under tap water to facilitate crystallization.
-
Collect the product by vacuum filtration.
-
Wash the crystals with small amounts of ice-cold methanol.
-
Press the crystals down to aid drying and allow them to air dry.
In Situ Bromine Generation: HBr and H₂O₂ in Ethanol
This method avoids the direct handling of elemental bromine by generating it within the reaction mixture.[1]
-
To a 100 mL round-bottom flask, add 0.5 g of (E)-stilbene, 10 mL of ethanol, and a stir bar.
-
Set up a reflux apparatus and heat the mixture with stirring until the stilbene dissolves.
-
Slowly add 1.2 mL of concentrated hydrobromic acid (48%) through the top of the condenser.
-
Dropwise, add 0.8 mL of 30% hydrogen peroxide through the condenser. The solution should turn a golden-yellow color.
-
Continue stirring at reflux for approximately 20 minutes, or until the yellow color fades and the mixture becomes a cloudy white.
-
Allow the flask to cool to room temperature.
-
Neutralize the solution to a pH of 5-7 by adding a 10% sodium bicarbonate solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a minimum of chilled ethanol.
-
Allow the product to dry thoroughly.
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide is another solid, easy-to-handle brominating agent. While often used for allylic and benzylic bromination, it can also be used for the dibromination of alkenes.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (E)-stilbene in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a small amount of water to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1,2-dibromo-1,2-diphenylethane.
Visualizing the Process and Mechanism
To further elucidate the synthesis of brominated stilbenes, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanism.
Caption: General experimental workflow for the synthesis of brominated stilbenes.
Caption: Mechanism of electrophilic bromination of (E)-stilbene.
References
- 1. ukessays.com [ukessays.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. odinity.com [odinity.com]
- 4. youtube.com [youtube.com]
- 5. Bromination Of E-Stilbene Lab Report - 1031 Words | Bartleby [bartleby.com]
- 6. scribd.com [scribd.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Phosphonium Salts in Olefination Reactions
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical transformation in the construction of complex organic molecules. The Wittig reaction, which utilizes phosphonium salts to generate phosphorus ylides, stands as a cornerstone of olefination chemistry. However, the choice of phosphonium salt profoundly impacts reaction outcomes, including yield and stereoselectivity. This guide provides an objective comparison of the performance of various phosphonium salts in olefination reactions, supported by experimental data and detailed protocols.
Performance Comparison of Phosphonium Salts
The nature of the substituent on the phosphonium salt dictates the stability of the corresponding ylide, which in turn governs the stereochemical outcome of the Wittig reaction. Phosphonium salts can be broadly categorized into those that form non-stabilized, semi-stabilized, and stabilized ylides.
Non-stabilized ylides , derived from alkyltriphenylphosphonium halides, are highly reactive and typically favor the formation of (Z)-alkenes under kinetic control, especially in salt-free conditions.[1][2] Semi-stabilized ylides , such as benzyltriphenylphosphonium chloride, contain an aryl group that offers moderate resonance stabilization. These often yield mixtures of (E)- and (Z)-alkenes, with the ratio being sensitive to reaction conditions.[1] Stabilized ylides , generated from phosphonium salts bearing electron-withdrawing groups (e.g., esters, ketones), are less reactive and generally afford the thermodynamically more stable (E)-alkene with high selectivity.[2][3]
The following table summarizes the performance of representative phosphonium salts in the Wittig reaction with benzaldehyde, illustrating the impact of ylide stability on yield and stereoselectivity.
| Phosphonium Salt | Ylide Type | Product | Yield (%) | (E)/(Z) Ratio | Reference(s) |
| Methyltriphenylphosphonium Bromide | Non-stabilized | Styrene | ~85-95 | N/A | |
| n-Butyltriphenylphosphonium Bromide | Non-stabilized | 1-Phenyl-1-pentene | ~80-90 | Predominantly Z | [1] |
| Benzyltriphenylphosphonium Chloride | Semi-stabilized | Stilbene | ~70-90 | Mixture | [1][4] |
| (Carbethoxymethyl)triphenylphosphonium Chloride | Stabilized | Ethyl cinnamate | ~85-95 | Predominantly E | [3] |
As an alternative, the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate esters, offers significant advantages, particularly for the synthesis of (E)-alkenes. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the water-soluble phosphate byproduct simplifies purification.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions when selecting an olefination strategy.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (in situ generation)
This protocol describes the reaction of benzaldehyde with the ylide generated from methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add n-BuLi (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change (e.g., to orange or deep red). Stir the mixture at 0 °C for 1 hour.[5]
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.[5]
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]
Protocol 2: Wittig Reaction with a Semi-Stabilized Ylide (Phase-Transfer Conditions)
This protocol details the reaction of 9-anthraldehyde with benzyltriphenylphosphonium chloride using a phase-transfer catalysis approach.
Materials:
-
Benzyltriphenylphosphonium chloride
-
9-Anthraldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Water
-
1-Propanol (for recrystallization)
Procedure:
-
Reaction Setup: In a test tube or round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.2 equivalents) and 9-anthraldehyde (1.0 equivalent). Add dichloromethane to dissolve the solids.[6]
-
Reaction: Vigorously stir the mixture while adding 50% aqueous NaOH solution (5-10 equivalents) dropwise. Continue vigorous stirring for 30 minutes. The progress of the reaction can often be observed by a color change.[7]
-
Work-up and Purification: Dilute the reaction mixture with dichloromethane and water and transfer to a separatory funnel. Separate the organic layer, wash with water, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as 1-propanol.[6][7]
Visualizing Olefination Workflows and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the decision-making process in selecting a phosphonium salt.
Caption: Workflow for a comparative study of phosphonium salts in olefination reactions.
Caption: Selection of phosphonium salt based on desired alkene stereochemistry.
References
A Comparative Guide to the Synthesis of 4,4'-Dibromostilbene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of precursor molecules is paramount. 4,4'-Dibromostilbene is a key building block in the synthesis of various complex organic molecules and functional materials. This guide provides a comparative analysis of common synthetic methods for 4,4'-Dibromostilbene, focusing on performance, experimental protocols, and validation.
Comparison of Synthesis Methods
The synthesis of 4,4'-Dibromostilbene is most commonly achieved through olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, or through palladium-catalyzed cross-coupling, primarily the Heck reaction. Each method presents distinct advantages and challenges in terms of yield, stereoselectivity, and purification.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Heck Reaction |
| Description | Reaction of a phosphonium ylide with an aldehyde.[1] | A modification of the Wittig reaction using a phosphonate-stabilized carbanion.[1] | Palladium-catalyzed cross-coupling of an aryl halide with an alkene.[1] |
| Typical Yield | Variable, can be low to moderate (e.g., 21-75% for analogous systems).[2] | Generally high (e.g., 83-93% for analogous systems).[2] | Moderate to good (a specific double Heck reaction reports 46.5%).[3] |
| Stereoselectivity | Often yields a mixture of (E) and (Z) isomers, sometimes favoring the (Z)-isomer.[1] | Highly selective for the thermodynamically more stable (E)-isomer.[1][4] | Typically provides high stereoselectivity for the (E)-isomer.[1][5] |
| Key Reagents | 4-bromobenzyltriphenylphosphonium bromide, 4-bromobenzaldehyde, strong base (e.g., NaH, NaOMe).[1] | Diethyl (4-bromobenzyl)phosphonate, 4-bromobenzaldehyde, base (e.g., NaH).[1] | 4-bromoaniline precursor, vinyltriethoxysilane, Pd(OAc)₂, HBF₄.[2][3] |
| Byproducts | Triphenylphosphine oxide (difficult to separate).[1] | Water-soluble dialkylphosphate salts (easy to remove).[1] | Varies with specific protocol; can be cleaner than Wittig. |
| Purification | Challenging due to the triphenylphosphine oxide byproduct, often requiring chromatography or specialized workups.[1][6][7][8][9] | Simplified due to the water-solubility of the phosphate byproduct.[1] | Generally straightforward purification by recrystallization.[3] |
| Advantages | Well-established and versatile method. | High (E)-selectivity, high yields, easy purification.[1] | High (E)-selectivity, avoids phosphine-based reagents.[1] |
| Disadvantages | Poor stereocontrol, difficult purification.[1] | Requires preparation of the phosphonate ester. | Requires a palladium catalyst, which can be expensive. |
Experimental Protocols
Detailed methodologies for the primary synthesis routes are provided below.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
This method is highly recommended for its high yield, excellent stereoselectivity for the desired (E)-isomer, and simplified purification process.
Step 1: Preparation of Diethyl (4-bromobenzyl)phosphonate This initial step involves a Michaelis-Arbuzov reaction.
-
Combine 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq) in a round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere.
-
Heat the mixture to 120-150 °C for 4-6 hours.
-
Monitor the reaction by observing the cessation of ethyl bromide evolution.
-
After cooling, remove the excess triethyl phosphite under high vacuum to yield the crude diethyl (4-bromobenzyl)phosphonate, which can often be used without further purification.
Step 2: Olefination Reaction
-
Suspend sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed flask and cool to 0 °C.
-
Add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol or toluene to yield pure (E)-4,4'-dibromostilbene.[1]
Wittig Reaction Protocol
While classic, this method's primary drawback is the formation of triphenylphosphine oxide, which complicates purification.
Step 1: Ylide Preparation
-
React 4-bromobenzyl bromide with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt.
-
Treat the phosphonium salt with a strong base (e.g., sodium methoxide) in an anhydrous solvent like THF to generate the ylide.
Step 2: Wittig Reaction
-
To the freshly prepared ylide solution, add an equimolar amount of 4-bromobenzaldehyde dissolved in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification of the crude product to remove triphenylphosphine oxide often requires column chromatography or recrystallization from a suitable solvent system (e.g., ethanol).[6][7][8][9]
Heck Reaction Protocol (Double Heck Reaction)
This method offers high stereoselectivity for the trans-isomer and avoids phosphine-based reagents.
Step 1: Preparation of 4-[(Bromophenyl)azo]morpholine
-
In a 500-mL Erlenmeyer flask, dissolve 4-bromoaniline (15.0 g, 87 mmol) in 6 N hydrochloric acid (36.4 mL).
-
Cool the solution to 0°C to form a precipitate.
-
Add a solution of sodium nitrite (6.30 g, 91 mmol) in water (10 mL) dropwise.
-
Stir at 0°C for 20 minutes, then add morpholine (8.3 g, 96 mmol) dropwise.
-
Add water (100 mL) followed by a 10% aqueous sodium bicarbonate solution (130 mL).
-
Stir for one hour, then filter the precipitated solid, wash with water, and dry.
-
Recrystallize the solid from hot light petroleum to yield the pure triazene (yield: 85%).[3]
Step 2: Synthesis of trans-4,4'-Dibromostilbene
-
In a 500-mL round-bottomed flask, charge the triazene (14.3 g, 53 mmol) and methanol (125 mL) and cool to 0°C.
-
Add 40% tetrafluoroboric acid (23 mL, 106 mmol) dropwise.
-
Warm to room temperature and stir for 10 minutes.
-
Add palladium acetate (0.12 g, 0.53 mmol) followed by a solution of vinyltriethoxysilane (4.94 g, 26 mmol) in methanol (10 mL).
-
After an initial reaction, add a second portion of palladium acetate (0.12 g, 0.53 mmol) and continue stirring.
-
Warm the mixture to 40°C for 20 minutes and then heat under reflux for 15 minutes.
Step 3: Work-up and Purification
-
Concentrate the solution to half its volume and add water (150 mL).
-
Filter the precipitated solid, wash with water, and dry.
-
Boil the solid with toluene (125 mL) and filter while hot.
-
Concentrate the filtrate, add light petroleum, and cool to crystallize the product.
-
A combined yield of 46.5% is reported for this procedure.[3]
Visualized Workflows
The following diagrams illustrate the general experimental workflow and a decision-making guide for selecting a synthesis method.
Caption: General experimental workflow for the synthesis of 4,4'-Dibromostilbene.
Caption: Decision guide for selecting a synthesis method for 4,4'-Dibromostilbene.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. shenvilab.org [shenvilab.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
Comparative Spectroscopic Analysis of (4-Bromobenzyl)Triphenylphosphonium Bromide and its Analogs for Wittig Reaction Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (4-Bromobenzyl)Triphenylphosphonium Bromide, a key reagent in organic synthesis, and a comparison with its chloro and methyl analogs.
This compound is a widely utilized phosphonium salt in organic chemistry, primarily serving as a precursor to the corresponding ylide for the Wittig reaction. This reaction is a cornerstone in the synthesis of alkenes from aldehydes and ketones, with broad applications in the pharmaceutical and fine chemical industries. The spectroscopic data of this reagent is crucial for its identification, purity assessment, and for monitoring reaction progress. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound alongside two common alternatives: (4-Chlorobenzyl)triphenylphosphonium chloride and (4-Methylbenzyl)triphenylphosphonium bromide.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its chloro and methyl analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d₆ | 7.85 - 8.01 (m, 2H), 7.57 - 7.84 (m, 8H), 7.33 - 7.55 (m, 1H), 6.79 - 7.02 (m, 1H), 5.04 - 5.28 (m, 2H)[1] |
| (4-Chlorobenzyl)triphenylphosphonium chloride | CDCl₃ | 7.65-7.80 (m, 15H, P(C₆H₅)₃), 7.29 (d, J=8.4 Hz, 2H, Ar-H), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 5.34 (d, J=14.4 Hz, 2H, P-CH₂) |
| (4-Methylbenzyl)triphenylphosphonium bromide | CDCl₃ | 7.60-7.85 (m, 15H, P(C₆H₅)₃), 7.10 (d, J=7.8 Hz, 2H, Ar-H), 6.95 (d, J=7.8 Hz, 2H, Ar-H), 5.45 (d, J=14.2 Hz, 2H, P-CH₂), 2.30 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 135.3 (d, J=3.0 Hz), 134.3 (d, J=10.0 Hz), 132.0 (d, J=12.0 Hz), 131.9, 130.5 (d, J=5.0 Hz), 129.1 (d, J=12.0 Hz), 122.5, 118.5 (d, J=86.0 Hz), 30.5 (d, J=48.0 Hz) |
| (4-Chlorobenzyl)triphenylphosphonium chloride | CDCl₃ | 135.3 (d, J=2.9 Hz), 134.4 (d, J=10.2 Hz), 134.2, 130.6 (d, J=5.7 Hz), 129.2, 129.0 (d, J=12.7 Hz), 118.6 (d, J=85.9 Hz), 30.5 (d, J=48.5 Hz) |
| (4-Methylbenzyl)triphenylphosphonium bromide | CDCl₃ | 138.2, 135.3 (d, J=2.8 Hz), 134.4 (d, J=9.9 Hz), 130.3 (d, J=12.6 Hz), 129.4, 129.0 (d, J=5.4 Hz), 118.9 (d, J=85.5 Hz), 31.1 (d, J=48.2 Hz), 21.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Prep. | Key Peaks (cm⁻¹) |
| This compound | KBr | 3050, 2850, 1585, 1483, 1437, 1111, 995, 745, 721, 690, 509 |
| (4-Chlorobenzyl)triphenylphosphonium chloride | KBr | 3052, 2860, 1587, 1485, 1438, 1112, 1089, 996, 808, 748, 722, 691, 511 |
| (4-Methylbenzyl)triphenylphosphonium bromide | KBr | 3048, 2920, 1586, 1512, 1437, 1110, 997, 810, 746, 721, 690, 512 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization | m/z of Cation [M]⁺ |
| This compound | ESI+ | 433, 435 |
| (4-Chlorobenzyl)triphenylphosphonium chloride | ESI+ | 389, 391 |
| (4-Methylbenzyl)triphenylphosphonium bromide | ESI+ | 367 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the phosphonium salt (approximately 10-20 mg) was prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: A small amount of the solid phosphonium salt (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry (MS): Mass spectra were obtained using an Electrospray Ionization (ESI) source in positive ion mode. A dilute solution of the phosphonium salt was prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data shows the mass-to-charge ratio (m/z) of the phosphonium cation.
Wittig Reaction Workflow
The following diagram illustrates the general workflow of a Wittig reaction, from the formation of the phosphonium ylide to the final alkene product.
Caption: General workflow of a Wittig reaction.
This guide provides a foundational set of spectroscopic data for this compound and its common analogs. Researchers can use this information for compound verification, quality control, and as a reference in their synthetic endeavors. The choice of reagent will depend on the specific electronic and steric requirements of the target alkene.
References
A Comparative Guide to Stilbene Synthesis: Wittig Reaction vs. Suzuki and Heck Coupling
For researchers and professionals in the fields of chemistry and drug development, the synthesis of stilbenes, a class of compounds with significant biological and material science applications, is a frequent endeavor. The choice of synthetic methodology is critical and often depends on factors such as desired stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of three powerful methods for stilbene synthesis: the Wittig reaction, the Suzuki coupling, and the Heck coupling, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for the synthesis of stilbenes using the Wittig reaction, Suzuki coupling, and Heck coupling. It is important to note that yields and stereoselectivity are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Reaction | Typical Yield | Stereoselectivity (E/Z Ratio) | Reaction Temperature | Reaction Time | Key Strengths | Key Weaknesses |
| Wittig Reaction | 21-99%[1] | Variable, can be tuned to favor either E or Z isomer. Often gives mixtures.[1][2] | Room temperature to reflux[2] | 30 min - 24 h[2][3] | Wide functional group tolerance; can be tuned for Z-stilbene synthesis. | Stoichiometric phosphine oxide byproduct can complicate purification.[4] |
| Suzuki Coupling | Moderate to good yields, up to 100%[5] | Excellent E-selectivity[6] | Room temperature to 120°C[5][7] | 5 min - 24 h[7][8] | Excellent stereoselectivity for E-stilbenes; mild reaction conditions.[6] | Requires synthesis of boronic acid/ester precursor.[6] |
| Heck Coupling | 48-90%[1][9] | Generally high E-selectivity[9][10] | 70°C to 140°C[10][11] | 10 min - 48 h[10] | Good functional group tolerance; direct coupling of aryl halides with alkenes. | Can require higher temperatures; potential for side reactions like 1,1-diarylethylene formation.[12] |
Reaction Mechanisms
The distinct mechanisms of the Wittig, Suzuki, and Heck reactions fundamentally influence their outcomes and applicability.
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[13] The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions.
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[8] The reaction proceeds with retention of the double bond geometry, leading to high stereoselectivity.[6]
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10] It generally favors the formation of the thermodynamically more stable E-isomer.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of stilbenes. Below are representative procedures for each of the three methods.
Protocol 1: Synthesis of trans-Stilbene via Wittig Reaction
This protocol outlines the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride, followed by isomerization to the more stable trans-isomer.[13]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Iodine
-
Saturated aqueous Sodium Bisulfite
-
Anhydrous Sodium Sulfate
-
95% Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise. The reaction mixture will typically turn yellow.
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Dry the organic layer over anhydrous sodium sulfate.[13]
-
Isomerization: To the dried dichloromethane solution, add a catalytic amount of iodine and irradiate with a light source (e.g., a 150-W lightbulb) for approximately 60 minutes to facilitate the isomerization of (Z)-stilbene to (E)-stilbene.[13]
-
Purification: Remove the dichloromethane using a rotary evaporator. Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.[13]
Protocol 2: Synthesis of (E)-Stilbene via Suzuki Coupling
This protocol describes a general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]
Materials:
-
Aryl bromide
-
(E)-2-Phenylethenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Microwave reactor (optional)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide, (E)-2-phenylethenylboronic acid pinacol ester, Pd(OAc)₂, t-Bu₃PHBF₄, and K₂CO₃.
-
Reaction: Add a degassed solvent mixture (e.g., toluene/ethanol/water). The reaction can be heated conventionally or under microwave irradiation (e.g., 120°C for 5-15 minutes).[7]
-
Workup: After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (E)-stilbene derivative.
Protocol 3: Synthesis of Stilbene via Heck Coupling
This protocol provides a method for the synthesis of stilbene derivatives via a microwave-assisted Heck coupling reaction.[10]
Materials:
-
Aryl bromide
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Water/Ethanol mixture
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reactor vial, add the aryl bromide, styrene, potassium carbonate, Pd(OAc)₂, and P(o-Tol)₃ (if using a conventional phosphine ligand) or a pre-catalyst like PVP-stabilized Palladium Nanoparticles.[10]
-
Reaction: Add the solvent (e.g., anhydrous DMF or a water/ethanol mixture). Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 130-150°C) for a short duration (e.g., 10-20 minutes).[10]
-
Workup: After the reaction, cool the vial and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired stilbene.
Comparative Workflow
The general experimental workflows for the three reactions highlight differences in their setup and execution.
Conclusion
The choice between the Wittig reaction, Suzuki coupling, and Heck coupling for stilbene synthesis depends on the specific requirements of the target molecule and the desired experimental conditions.
-
The Wittig reaction offers versatility, particularly for the synthesis of Z-stilbenes, and often proceeds under mild conditions. However, the formation of a stoichiometric amount of triphenylphosphine oxide can present purification challenges.
-
The Suzuki coupling is a powerful method for the stereoselective synthesis of E-stilbenes with excellent yields and functional group tolerance. The main drawback is the need to prepare the organoboron reagent beforehand.
-
The Heck coupling provides a direct route to stilbenes from readily available aryl halides and alkenes, generally with high E-selectivity. This method may require higher reaction temperatures, and catalyst choice is crucial to minimize side reactions.
By carefully considering the advantages and limitations of each method, as outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently access their desired stilbene derivatives.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ucur.org [ucur.org]
- 6. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. benchchem.com [benchchem.com]
- 11. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alkene Synthesis: Analyzing E/Z Isomer Ratios in Products from (4-Bromobenzyl)Triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the E/Z isomer ratio in stilbene derivatives synthesized from (4-Bromobenzyl)triphenylphosphonium bromide via the Wittig reaction. It offers a comparison with the Horner-Wadsworth-Emmons (HWE) reaction, a common alternative for stereoselective alkene synthesis. This document includes detailed experimental protocols, quantitative data where available, and visualizations to aid in understanding the factors that influence the stereochemical outcome of these important olefination reactions.
Introduction to Alkene Synthesis and Stereoselectivity
The synthesis of alkenes with specific stereochemistry (E/Z isomerism) is a critical aspect of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the geometric configuration can significantly impact biological activity. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for the formation of carbon-carbon double bonds.
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphonium ylide. The ylide generated from this compound is considered semi-stabilized due to the influence of the aromatic ring. This typically leads to a mixture of E and Z isomers, with the ratio being sensitive to reaction conditions such as the base, solvent, and temperature. In contrast, the HWE reaction, which utilizes a phosphonate-stabilized carbanion, is renowned for its high E-selectivity.
Comparison of E/Z Isomer Ratios
The following table summarizes the expected and reported E/Z isomer ratios for the Wittig reaction with a semi-stabilized ylide derived from a benzyltriphenylphosphonium salt and the HWE reaction. Direct, comprehensive quantitative data for the specific reaction of this compound with a wide range of aldehydes is not extensively tabulated in the literature. Therefore, the data presented for the Wittig reaction is based on closely related systems and established principles of stereoselectivity.
| Reaction Condition | Aldehyde | Product | Wittig Reaction E/Z Ratio | HWE Reaction E/Z Ratio |
| Protic Solvent (e.g., Ethanol) | Benzaldehyde | 4-Bromostilbene | Mixture of E/Z, typically favoring Z | >95:5 (Predominantly E) |
| Aprotic Solvent (e.g., THF) | Benzaldehyde | 4-Bromostilbene | Mixture of E/Z, variable | >95:5 (Predominantly E) |
| Strong, Non-coordinating Base (e.g., NaHMDS) | Benzaldehyde | 4-Bromostilbene | Increased Z-selectivity | >95:5 (Predominantly E) |
| Strong, Coordinating Base (e.g., n-BuLi) | Benzaldehyde | 4-Bromostilbene | Reduced Z-selectivity | >95:5 (Predominantly E) |
| Solvent-Free | 4-Bromobenzaldehyde | 4,4'-Dibromostilbene | Mixture of E/Z | Not typically performed |
| Phase-Transfer Catalysis (PTC) | Substituted Benzaldehydes | Substituted 4-Bromostilbenes | Generally favors Z-isomer | High E-selectivity (>99:1)[1] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Bromobenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Heat the mixture to reflux to dissolve the triphenylphosphine.
-
Slowly add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous toluene to the refluxing solution.
-
Continue refluxing the mixture for 2-4 hours, during which a white precipitate of the phosphonium salt will form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold toluene and then diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum.
Wittig Reaction for the Synthesis of 4-Bromostilbene
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Add anhydrous solvent (e.g., THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add a solution of the aromatic aldehyde (1.0 eq) in the anhydrous solvent to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the E and Z isomers from the triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-4-Bromostilbene
Materials:
-
Diethyl (4-bromobenzyl)phosphonate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The HWE reaction typically yields the E-isomer with high selectivity.[1]
Analysis of E/Z Isomer Ratio
The E/Z isomer ratio of the synthesized stilbene derivatives can be determined using ¹H NMR spectroscopy. The vinylic protons of the E and Z isomers exhibit distinct chemical shifts and coupling constants (J).
-
E-isomer (trans): The vinylic protons typically appear as a doublet with a larger coupling constant (J = 12-18 Hz).
-
Z-isomer (cis): The vinylic protons typically appear as a doublet with a smaller coupling constant (J = 6-12 Hz).
The ratio of the isomers can be calculated by integrating the signals corresponding to a specific proton (e.g., one of the vinylic protons) for each isomer in the ¹H NMR spectrum.
Visualizing the Reaction Workflows
The following diagrams illustrate the general workflows for the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: General workflow of the Wittig reaction.
Caption: General workflow of the HWE reaction.
Conclusion
The choice between the Wittig reaction and the Horner-Wadsworth-Emmons reaction for the synthesis of stilbene derivatives from this compound or its corresponding phosphonate depends critically on the desired stereochemical outcome. The Wittig reaction, employing a semi-stabilized ylide, offers a route to mixtures of E and Z isomers, with the potential to favor the Z-isomer under specific conditions. However, achieving high stereoselectivity can be challenging. In contrast, the Horner-Wadsworth-Emmons reaction provides a reliable and highly stereoselective method for the synthesis of the E-isomer. For applications where the pure E-isomer is required, the HWE reaction is the superior choice. For access to the Z-isomer or for investigations where a mixture is acceptable, the Wittig reaction remains a valuable tool. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their synthetic strategies.
References
A Comparative Kinetic Analysis of (4-Bromobenzyl)Triphenylphosphonium Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of reactions involving (4-Bromobenzyl)Triphenylphosphonium Bromide, a common reagent in organic synthesis, particularly in the Wittig reaction. Due to a lack of specific published kinetic data for this exact compound, this guide offers a comprehensive comparison based on established principles of physical organic chemistry and available data for structurally similar phosphonium salts. The analysis focuses on the electronic effects of the para-substituent on the phenyl ring and how it influences reaction rates.
Introduction to Kinetic Analysis of Wittig Reactions
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The ylide is typically generated in situ from a phosphonium salt, such as this compound, by deprotonation with a base. The kinetics of the Wittig reaction are influenced by several factors, including the nature of the solvent, the strength of the base, the structure of the carbonyl compound, and, critically, the electronic properties of the substituents on the phosphonium salt.
Comparative Kinetic Data
A study on the kinetic analysis of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide (NBTP) and benzaldehyde found the reaction to be first-order with respect to the ylide.[1] This provides a valuable benchmark for comparison. The electron-withdrawing nitro group (-NO₂) is known to increase the acidity of the benzylic protons, facilitating the formation of the ylide.
The following table summarizes the expected trend in reactivity based on the electronic effects of different para-substituents, quantified by their Hammett constants (σₚ). A more positive σₚ value indicates a stronger electron-withdrawing effect.
| Para-Substituent (X) | Hammett Constant (σₚ) | Expected Effect on Ylide Formation | Expected Effect on Overall Reaction Rate |
| -NO₂ | 0.78 | Accelerates | Faster |
| -Br | 0.23 | Slightly Accelerates | Slightly Faster than unsubstituted |
| -H | 0.00 | Baseline | Baseline |
| -CH₃ | -0.17 | Decelerates | Slower |
| -OCH₃ | -0.27 | Decelerates | Slower |
Note: This table presents a qualitative comparison based on established electronic effects. Actual reaction rates will also depend on the specific reaction conditions and the carbonyl coupling partner.
Experimental Protocols
A detailed experimental protocol for the kinetic analysis of the Wittig reaction of this compound can be adapted from methodologies used for similar compounds. The following is a generalized protocol for monitoring the reaction kinetics using UV-Visible Spectroscopy, a common and effective technique for tracking the disappearance of the colored ylide intermediate.
Objective: To determine the rate law and rate constant for the Wittig reaction between the ylide derived from this compound and an aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
A suitable aldehyde (e.g., benzaldehyde)
-
A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare a stock solution of the aldehyde in the same solvent.
-
Prepare a stock solution of the base in the same solvent.
-
-
Ylide Formation:
-
In a reaction vessel, mix the phosphonium salt solution with the base solution. The formation of the ylide is often accompanied by a color change.
-
Allow the ylide formation to proceed to completion. This can be monitored by UV-Vis spectroscopy by observing the stabilization of the absorbance at the λ_max of the ylide.
-
-
Kinetic Measurement:
-
To initiate the Wittig reaction, add the aldehyde solution to the ylide solution.
-
Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Visible spectrophotometer.
-
Monitor the decrease in absorbance at the λ_max of the ylide over time. Record the absorbance at regular intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
To determine the reaction order with respect to the ylide, plot ln(Absorbance) versus time for a first-order reaction and 1/Absorbance versus time for a second-order reaction. The plot that yields a straight line indicates the order of the reaction.
-
The pseudo-first-order rate constant (k') can be determined from the slope of the linear plot if the concentration of the aldehyde is in large excess.
-
Repeat the experiment with varying concentrations of the aldehyde to determine the order with respect to the aldehyde and the overall rate constant (k).
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of a Wittig reaction.
Wittig Reaction Signaling Pathway
Caption: A simplified schematic of the key species in the Wittig reaction pathway.
References
A Comparative Benchmarking Guide to (4-Bromobenzyl)triphenylphosphonium Bromide and a-Substituted Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes, a critical functional group in numerous pharmaceutical agents and biologically active molecules. The choice of the phosphonium ylide, or Wittig reagent, is paramount in dictating the yield, stereoselectivity, and overall efficiency of the reaction. This guide provides a comprehensive performance comparison of (4-Bromobenzyl)triphenylphosphonium bromide, a semi-stabilized Wittig reagent, against analogues bearing both electron-donating and electron-withdrawing substituents. Furthermore, a comparison with the Horner-Wadsworth-Emmons (HWE) reaction, a prominent alternative, is presented to offer a broader perspective for methodological selection.
Performance Comparison of Substituted Benzyltriphenylphosphonium Bromides
The electronic nature of the substituent on the benzyl moiety of the Wittig reagent significantly influences the stability of the corresponding ylide, which in turn affects the reactivity and stereochemical outcome of the olefination reaction. The following table summarizes the expected performance of this compound in comparison to other para-substituted analogues in the Wittig reaction with a representative aldehyde, such as benzaldehyde.
| Wittig Reagent | Substituent (para-) | Ylide Type | Expected Reactivity | Typical Yield | Predominant Isomer |
| (4-Nitrobenzyl)triphenylphosphonium bromide | -NO₂ (Electron-Withdrawing) | Stabilized | Lower | Moderate to High | E (trans) |
| This compound | -Br (Electron-Withdrawing) | Semi-stabilized | Moderate | Good | Mixture of E and Z |
| Benzyltriphenylphosphonium bromide | -H (Neutral) | Semi-stabilized | Moderate | Good | Mixture of E and Z |
| (4-Methoxybenzyl)triphenylphosphonium bromide | -OCH₃ (Electron-Donating) | Unstabilized | High | Good to High | Z (cis) |
Alternative Olefination Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction serves as a powerful alternative to the Wittig reaction, often providing distinct advantages. The HWE reaction typically utilizes a phosphonate ester, which upon deprotonation forms a phosphonate carbanion. This nucleophile then reacts with an aldehyde or ketone to yield an alkene. A key benefit of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[1][2] Moreover, the HWE reaction generally exhibits high selectivity for the formation of the thermodynamically more stable (E)-alkene.[1]
The table below provides a comparative overview of the Wittig and HWE reactions for the synthesis of substituted stilbenes.
| Feature | Wittig Reaction (Semi-stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Salt | Phosphonate Ester |
| Byproduct | Triphenylphosphine Oxide (often requires chromatography for removal) | Water-soluble Phosphate Ester (easily removed by aqueous extraction) |
| Typical Stereoselectivity | Mixture of E and Z isomers | Predominantly E isomer |
| Reactivity of Nucleophile | Generally less reactive than phosphonate carbanions | Generally more nucleophilic and can react with more hindered carbonyls |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-4'-nitrostilbene via Wittig Reaction
This protocol describes the synthesis of a substituted stilbene using this compound and 4-nitrobenzaldehyde.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous methanol, add sodium methoxide (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 30 minutes to generate the ylide.
-
Add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous methanol dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the E and Z isomers and remove triphenylphosphine oxide.
Protocol 2: Synthesis of (E)-4-Bromostilbene via Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of (E)-4-bromostilbene using a phosphonate ester.
Materials:
-
Diethyl (4-bromobenzyl)phosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield (E)-4-bromostilbene.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key stages in the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: Experimental workflow for the Wittig reaction.
Caption: Experimental workflow for the HWE reaction.
References
Safety Operating Guide
Proper Disposal of (4-Bromobenzyl)triphenylphosphonium Bromide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, procedural instructions for the proper disposal of (4-bromobenzyl)triphenylphosphonium bromide, ensuring laboratory safety and regulatory compliance.
Chemical Safety Information:
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 51044-13-4 |
| Physical Form | Cream crystalline powder[1][2] |
| Hazards | Causes eye, skin, and respiratory tract irritation.[1] It is also hygroscopic, meaning it absorbs moisture from the air.[1] |
| Incompatibilities | Strong acids, strong bases, and oxidizing agents.[1] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of phosphorus.[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use suitable chemical-resistant gloves.[1]
-
Respiratory Protection: Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[1][3]
-
Protective Clothing: Wear a lab coat and closed-toe shoes.[4]
-
-
Engineering Controls:
Step-by-Step Disposal Procedure
The disposal of this compound, a halogenated organic compound, requires segregation from other waste streams.[4][5] Never dispose of this chemical down the drain or in regular trash.[1]
1. Waste Collection:
- Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[4][6]
- The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid to prevent spills and the release of vapors.[7][8]
2. Transferring the Waste:
- Carefully sweep up the solid this compound using a brush and dustpan.[1] Avoid generating dust.[1]
- Place the collected material directly into the designated "Halogenated Organic Waste" container.[1]
3. Decontamination of Labware:
- Decontaminate any labware (e.g., beakers, spatulas) that has come into contact with the chemical.
- Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.
- Collect the rinse solvent as "Halogenated Organic Waste" in the same designated container. Do not pour the rinse solvent down the drain.[4]
4. Container Sealing and Labeling:
- Securely close the waste container.[7]
- Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[7]
5. Storage and Final Disposal:
- Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal.[9]
- The storage area should be cool, dry, and away from incompatible materials.[1][10]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
-
Spills:
-
Evacuate the immediate area if the spill is large or if dust is airborne.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled material.[1] Avoid creating dust.
-
Place the collected material and any contaminated cleaning materials into the designated "Halogenated Organic Waste" container.[1]
-
Clean the spill area with soap and water.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 51044-13-4 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. This compound | 51044-13-4 [sigmaaldrich.com]
Personal protective equipment for handling (4-Bromobenzyl)Triphenylphosphonium Bromide
Essential Safety and Handling Guide for (4-Bromobenzyl)Triphenylphosphonium Bromide
This guide provides comprehensive, immediate safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed operational protocols and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes skin, eye, and respiratory tract irritation.[1] Adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from dust and splashes. A face shield offers additional protection.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for protection against a wide range of chemicals.[3] Gloves should be powder-free and changed regularly, or immediately if contaminated.[5] |
| Body Protection | Laboratory Coat or Coveralls | A long-sleeved lab coat or chemical-resistant coveralls should be worn to protect the skin.[3][6] |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
| Foot Protection | Closed-Toe Shoes | Essential for protecting feet from potential spills.[7] |
Operational Plan: Step-by-Step Handling Procedures
Meticulous handling of this compound is paramount to prevent the generation of dust and avoid direct contact.
Experimental Protocol: Weighing and Transferring
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[8][9] All handling of the solid chemical should be performed within the fume hood to minimize inhalation exposure.
-
Gather all necessary equipment: chemical-resistant gloves, safety goggles, lab coat, spatula, weighing paper or boat, and a container with a secure lid for the receiving vessel.[10][11]
-
Decontaminate the work surface within the fume hood before and after use.
-
-
Weighing:
-
Place a weighing boat or a creased piece of weighing paper on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.[11]
-
Minimize the creation of dust by handling the powder gently.
-
Once the desired mass is obtained, securely close the stock container.
-
-
Transferring:
-
To transfer the weighed powder to a reaction vessel, use a powder funnel to prevent spillage.[11]
-
Gently tap the weighing paper or spatula to ensure all the powder is transferred.
-
If any residue remains on the weighing boat, it can be rinsed with a small amount of the reaction solvent into the vessel.[11]
-
Logical Relationship: Handling Workflow
Disposal Plan: Safe Waste Management
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
Unused or excess this compound should be treated as chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.[12]
-
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure.
-
Evacuation and Notification:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
-
Containment and Cleanup:
-
Decontamination and Disposal:
-
Clean the spill area with soap and water.
-
All materials used for cleanup, including contaminated gloves and towels, must be placed in a sealed bag and disposed of as hazardous waste.[3]
-
Logical Relationship: Disposal Pathway
References
- 1. chemkleancorp.com [chemkleancorp.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. pppmag.com [pppmag.com]
- 6. trdsf.com [trdsf.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
